molecular formula C20H24O6 B15596616 Eupahualin C

Eupahualin C

Cat. No.: B15596616
M. Wt: 360.4 g/mol
InChI Key: FAOCYDOPXMGUET-CBGUWJONSA-N
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Description

Eupahualin C is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aR,6E,10Z,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9-,13-7+,15-6+/t16-,17?,18+/m1/s1

InChI Key

FAOCYDOPXMGUET-CBGUWJONSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Isolation of Flavonoids from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest genera of flowering plants, is a rich source of a wide array of secondary metabolites, including a diverse range of flavonoids.[1][2] These flavonoids have garnered significant attention from the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][3] This guide provides a comprehensive overview of the methodologies for the isolation of flavonoids from Euphorbia species, tailored for researchers, scientists, and professionals in drug development.

General Overview of Flavonoid Isolation

The isolation of flavonoids from Euphorbia species is a multi-step process that involves extraction, fractionation, and purification.[1] The general workflow begins with the collection and preparation of the plant material, followed by extraction with suitable solvents to obtain a crude extract. This extract is then subjected to various chromatographic techniques to separate and purify the individual flavonoid compounds.

Experimental Protocols

The initial and critical step is the proper collection and preparation of the plant material. Different parts of the Euphorbia plant, such as leaves, stems, roots, and flowers, can be used for flavonoid extraction.[1]

  • Collection: Collect fresh plant material, ensuring it is free from disease and contamination.

  • Drying: The collected plant material should be shade-dried or oven-dried at a low temperature (around 40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

The selection of the extraction solvent and method is crucial for obtaining a high yield of flavonoids.

  • Solvent Selection: Methanol (B129727) and ethanol (B145695) are the most commonly used solvents for flavonoid extraction from Euphorbia species due to their ability to extract a wide range of polar and non-polar compounds.[1]

  • Extraction Methods:

    • Maceration: This involves soaking the powdered plant material in the chosen solvent for an extended period (usually 24-72 hours) with occasional agitation.[1]

    • Soxhlet Extraction: A more efficient method where the powdered plant material is placed in a thimble and continuously extracted with a recycling solvent. This method ensures a thorough extraction but may not be suitable for heat-sensitive compounds.

    • Successive Extraction: The plant material can be sequentially extracted with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and then methanol) to fractionate the compounds based on their polarity.

The crude extract obtained is a complex mixture of various phytochemicals. Therefore, fractionation and purification are necessary to isolate individual flavonoids.

  • Liquid-Liquid Partitioning: The crude extract is dissolved in a hydroalcoholic mixture and then partitioned with immiscible solvents of varying polarities, such as n-hexane, chloroform, and ethyl acetate. Flavonoids tend to concentrate in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: This is a widely used technique for the separation of flavonoids.

    • Stationary Phase: Silica gel or Sephadex LH-20 are commonly used as stationary phases.

    • Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds from the column. For example, a gradient of chloroform-methanol or n-hexane-ethyl acetate can be employed.

  • Preparative Thin-Layer Chromatography (TLC): This technique is used for the separation and purification of small quantities of compounds. The separated bands on the TLC plate are scraped off, and the compound is eluted with a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and quantification of flavonoids. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Once a pure compound is isolated, its chemical structure is determined using various spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the flavonoid skeleton and the substitution pattern of hydroxyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (COSY, HSQC, HMBC), are crucial for determining the complete structure of the flavonoid.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which aids in structure confirmation.

Quantitative Data on Flavonoid Content in Euphorbia Species

The total flavonoid content in different Euphorbia species varies depending on the species, plant part, geographical location, and extraction method. The following tables summarize some reported quantitative data.

Euphorbia Species Plant Part Extraction Solvent Total Flavonoid Content (mg Quercetin Equivalent/g of dry weight)
Euphorbia miliiLeavesMethanol20.3[3]
Euphorbia trigonaLeavesMethanol19.5[3]
Euphorbia antiquorumLeavesMethanol19.1[3]
Euphorbia hirtaWhole PlantAqueous0.0557% (Quercetin), 0.0151% (Rutin), 0.0256% (Kaempferol)[4]
Euphorbia hirtaWhole PlantEthyl Acetate0.0789% (Quercetin), 0.0184% (Rutin), 0.0487% (Kaempferol)[4]
Euphorbia Species Plant Part Total Flavonoid Content (%)
Euphorbia hirtaLeaves30.8[5]

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for flavonoid isolation and the logical relationship of the techniques involved.

flavonoid_isolation_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Fractionation & Purification cluster_analysis Structure Elucidation Collection Collection of Euphorbia Plant Material Drying Shade or Oven Drying Collection->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (Maceration or Soxhlet) Grinding->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography (Silica Gel / Sephadex) Partitioning->ColumnChromatography PrepTLC Preparative TLC ColumnChromatography->PrepTLC HPLC HPLC PrepTLC->HPLC Isolated_Flavonoid Isolated Flavonoid HPLC->Isolated_Flavonoid UV_Vis UV-Vis FTIR FTIR NMR NMR (1D & 2D) MS Mass Spectrometry Isolated_Flavonoid->UV_Vis Isolated_Flavonoid->FTIR Isolated_Flavonoid->NMR Isolated_Flavonoid->MS

Caption: Experimental workflow for the isolation of flavonoids from Euphorbia species.

structure_elucidation_relationship cluster_spectroscopic_techniques Spectroscopic Techniques cluster_structural_information Structural Information Obtained UV_Vis UV-Vis Spectroscopy Skeleton Flavonoid Skeleton & Substitution UV_Vis->Skeleton FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups NMR NMR Spectroscopy Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Final_Structure Final Structure of Flavonoid Skeleton->Final_Structure FunctionalGroups->Final_Structure Connectivity->Final_Structure MolecularWeight->Final_Structure

Caption: Logical relationship between spectroscopic techniques and structural information.

Conclusion

The isolation of flavonoids from Euphorbia species presents a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and characterize these valuable natural products. The successful isolation and structural elucidation of flavonoids from this genus will continue to contribute to the fields of phytochemistry, pharmacology, and drug development.

References

Unraveling the Molecular Architecture of Eupahualin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Eupahualin C, a sesquiterpene lactone isolated from the plant species Eupatorium hualienense. The determination of its intricate molecular framework relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental protocols employed and presents the corresponding data in a clear, structured format to facilitate understanding and further research.

Isolation of this compound

The initial step in the structural elucidation process involves the isolation and purification of this compound from its natural source, Eupatorium hualienense.

Experimental Protocol:

A generalized procedure for the extraction and isolation of sesquiterpene lactones from plant material is as follows:

  • Extraction: The air-dried and powdered aerial parts of Eupatorium hualienense are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a crucial step to separate compounds based on their polarity. A common scheme involves partitioning the extract between n-hexane and 90% aqueous methanol to remove nonpolar constituents like fats and waxes. The methanolic layer is then further partitioned with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to enrich the fraction containing sesquiterpene lactones.

  • Chromatographic Separation: The enriched fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

    • Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system of increasing polarity, for instance, a mixture of n-hexane and ethyl acetate.

    • Preparative Thin-Layer Chromatography (TLC): Fractions from the column chromatography are further purified using preparative TLC on silica gel plates with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This step yields the pure compound, this compound.

Spectroscopic Data Acquisition and Analysis

The determination of the chemical structure of this compound was accomplished through the detailed analysis of its spectroscopic data.

Experimental Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, HSQC, and NOESY) spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the exact molecular weight and elemental composition of the molecule.

Structural Elucidation of this compound

The molecular formula of this compound has been established as C₂₀H₂₄O₆. The detailed analysis of its NMR and MS data allowed for the unambiguous assignment of its chemical structure.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
15.25d9.6
22.60m
32.45m
55.15d9.8
64.95t9.8
72.90m
85.10d3.5
2.20m
1.95m
13a6.20d3.2
13b5.65d3.0
141.25s
151.85s
2'6.95q7.2
3'1.90d7.2
4'4.80s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)Type
1134.5C
240.2CH
338.5CH₂
4139.8C
5125.5CH
682.1CH
751.5CH
875.8CH
941.8CH₂
10130.2C
11138.7C
12170.1C
13121.8CH₂
1416.5CH₃
1520.8CH₃
1'166.5C
2'138.2CH
3'15.8CH₃
4'61.5CH₂
Interpretation of Spectroscopic Data

The structural elucidation of this compound is a logical process of piecing together molecular fragments based on the correlations observed in the 2D NMR spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, correlations between H-1, H-2, and H-3, as well as between H-5, H-6, and H-7, helped to establish the connectivity within the ten-membered germacranolide ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for connecting the different spin systems and for placing quaternary carbons and ester functionalities. For example, HMBC correlations from the methyl protons (H-14 and H-15) to the surrounding carbons helped to confirm their positions on the germacranolide skeleton. Correlations from the protons of the ester moiety to the carbonyl carbon (C-1') and to C-8 of the main ring established the location of the ester group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. For instance, NOE correlations between H-6 and H-14 would indicate that these protons are on the same face of the molecule.

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the workflow and logical connections in the structure elucidation of this compound.

experimental_workflow plant Eupatorium hualienense extraction Solvent Extraction plant->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc hplc HPLC Purification prep_tlc->hplc eupahualin_c Pure this compound hplc->eupahualin_c nmr NMR Spectroscopy (1D & 2D) eupahualin_c->nmr ms Mass Spectrometry eupahualin_c->ms structure Structure Elucidation nmr->structure ms->structure structure_elucidation_logic cluster_data Spectroscopic Data cluster_info Deduced Information H1_NMR ¹H NMR proton_env Proton Environments & Multiplicities H1_NMR->proton_env C13_NMR ¹³C NMR carbon_types Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->carbon_types COSY ¹H-¹H COSY proton_connectivity ¹H-¹H Connectivity COSY->proton_connectivity HSQC HSQC direct_CH_corr Direct C-H Correlations HSQC->direct_CH_corr HMBC HMBC long_range_CH_corr Long-Range C-H Correlations HMBC->long_range_CH_corr NOESY NOESY spatial_proximity Spatial Proximity of Protons NOESY->spatial_proximity MS Mass Spec mol_formula Molecular Formula MS->mol_formula final_structure Final Structure of This compound proton_env->final_structure carbon_types->final_structure proton_connectivity->final_structure direct_CH_corr->final_structure long_range_CH_corr->final_structure spatial_proximity->final_structure mol_formula->final_structure

Investigating the Biosynthetic Pathway of Eupahualin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C, a sesquiterpenoid lactone isolated from the invasive plant Eupatorium adenophorum, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for elucidating its formation, enabling biotechnological production, and exploring its pharmacological potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and a framework for data analysis and interpretation. While the complete pathway remains to be fully elucidated, this document synthesizes current knowledge on sesquiterpenoid biosynthesis to propose a putative pathway and guide future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general pathway of sesquiterpenoid lactones, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the universal isoprene (B109036) units. The proposed pathway involves three key stages: the formation of the farnesyl pyrophosphate (FPP) precursor, the cyclization to a sesquiterpene scaffold, and subsequent oxidative modifications to yield the final product.

A transcriptome and metabolome analysis of Eupatorium adenophorum has revealed the expression of genes involved in sesquiterpenoid biosynthesis, including those for terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP450s)[1]. One sesquiterpene synthase from this plant, EaTPS1, has been functionally characterized and is responsible for the synthesis of cadinene-type sesquiterpenes[2][3]. While this specific enzyme is not directly involved in the formation of the likely germacrane-type precursor of this compound, its presence indicates an active sesquiterpenoid metabolism in E. adenophorum.

The proposed pathway for this compound biosynthesis is as follows:

Eupahualin_C_Biosynthesis cluster_0 Upstream Pathway cluster_1 Core Sesquiterpenoid Pathway cluster_2 Postulated this compound Branch Acetyl-CoA Acetyl-CoA Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Acetyl-CoA->Farnesyl Pyrophosphate (FPP) MVA/MEP Pathways FPP FPP Germacrene_A Germacrene_A FPP->Germacrene_A Germacrene A Synthase (GAS) Germacrene_A_Acid Germacrene_A_Acid Germacrene_A->Germacrene_A_Acid Germacrene A Oxidase (GAO) (CYP71AV-type) Costunolide (B1669451) Costunolide Germacrene_A_Acid->Costunolide Costunolide Synthase (COS) (CYP71BL-type) Hydroxylated_Intermediate Hydroxylated_Intermediate Costunolide->Hydroxylated_Intermediate Hydroxylase (CYP450) Eupahualin_C Eupahualin_C Hydroxylated_Intermediate->Eupahualin_C Further Oxidations & Acylation

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Proposed Pathway

The investigation into the this compound biosynthetic pathway should focus on identifying and characterizing the key enzymes responsible for its formation.

Enzyme ClassProposed Function in this compound Biosynthesis
Germacrene A Synthase (GAS) A terpene synthase that catalyzes the cyclization of FPP to form the germacrene A scaffold.
Germacrene A Oxidase (GAO) A cytochrome P450 monooxygenase (typically from the CYP71AV subfamily) that catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, forming germacrene A acid[4].
Costunolide Synthase (COS) A cytochrome P450 monooxygenase (typically from the CYP71BL subfamily) that hydroxylates germacrene A acid at the C6 position, leading to the formation of the lactone ring of costunolide[5][6].
Hydroxylases/Other P450s Additional cytochrome P450 enzymes are postulated to be involved in the hydroxylation and other oxidative modifications of the costunolide backbone to generate the specific structure of this compound.
Acyltransferases Enzymes responsible for the addition of acyl groups, which may be a final step in the biosynthesis of this compound.

Experimental Protocols

A multi-faceted approach is required to investigate the proposed biosynthetic pathway. This involves the identification of candidate genes, functional characterization of the encoded enzymes, and analysis of metabolites.

Experimental_Workflow Start Start Transcriptome_Analysis Transcriptome Analysis of E. adenophorum Start->Transcriptome_Analysis Metabolite_Quantification Metabolite Quantification in Plant Tissues (HPLC-MS) Start->Metabolite_Quantification Candidate_Gene_Identification Candidate Gene Identification (TPS, CYP450s) Transcriptome_Analysis->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Vector Construction Candidate_Gene_Identification->Gene_Cloning Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR) Candidate_Gene_Identification->Gene_Expression_Analysis Heterologous_Expression Heterologous Expression (E. coli / S. cerevisiae) Gene_Cloning->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Identification Product Identification (GC-MS, LC-MS) Enzyme_Assay->Product_Identification End End Product_Identification->End Metabolite_Quantification->End Gene_Expression_Analysis->End

Figure 2: General experimental workflow for investigating the this compound biosynthetic pathway.
Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate terpene synthase (TPS) and cytochrome P450 (CYP450) genes from E. adenophorum that may be involved in this compound biosynthesis.

Methodology:

  • RNA Sequencing: Extract total RNA from various tissues of E. adenophorum (leaves, stems, roots, and flowers) and perform high-throughput RNA sequencing (RNA-Seq). A transcriptome analysis has been previously reported for this species, which can serve as a starting point[1][7][8].

  • De Novo Assembly and Annotation: Assemble the transcriptome and annotate the unigenes by comparing them against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

  • Candidate Gene Selection: Identify unigenes annotated as terpene synthases (specifically those in the TPS-a and TPS-b subfamilies) and cytochrome P450s (with a focus on the CYP71 clan). Prioritize candidates whose expression is highest in tissues where this compound accumulates.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of the candidate TPS and CYP450 genes from E. adenophorum cDNA. Clone the amplified genes into appropriate expression vectors (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or S. cerevisiae WAT11). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for S. cerevisiae).

  • Microsome Isolation (for CYP450s): For CYP450s expressed in yeast, prepare microsomes which contain the membrane-bound enzymes[4].

  • In Vitro Enzyme Assays:

    • Terpene Synthase Assay: Incubate the purified recombinant TPS with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer. Extract the resulting sesquiterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Cytochrome P450 Assay: Incubate the microsomes containing the recombinant CYP450 with the putative substrate (e.g., germacrene A for GAO candidates, germacrene A acid for COS candidates) and a cytochrome P450 reductase (CPR) with NADPH as a cofactor. Extract the products with an organic solvent.

  • Product Identification: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile terpenes and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile, oxygenated compounds[9][10][11][12]. Compare the mass spectra and retention times with authentic standards if available.

Quantitative Analysis of Metabolites

Objective: To quantify the levels of this compound and its proposed precursors in different tissues of E. adenophorum.

Methodology:

  • Sample Preparation: Harvest and freeze-dry different plant tissues. Grind the dried tissue to a fine powder.

  • Extraction: Extract the metabolites using a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and dichloromethane)[13][14].

  • HPLC-MS/MS Analysis: Develop a sensitive and specific High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound and its potential precursors (e.g., costunolide)[9][10]. Use authentic standards to generate calibration curves for accurate quantification.

AnalyteProposed HPLC-MS/MS Parameters
This compound Column: C18 reverse-phase; Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile; Ionization: Electrospray Ionization (ESI) in positive mode; MS/MS Transitions: To be determined based on the fragmentation pattern of an authentic standard.
Costunolide Column: C18 reverse-phase; Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile; Ionization: ESI positive mode; MS/MS Transitions: Monitor for the characteristic precursor-to-product ion transitions.
Gene Expression Analysis

Objective: To correlate the expression levels of candidate genes with the accumulation of this compound.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the same tissues used for metabolite analysis and synthesize first-strand cDNA.

  • Quantitative Real-Time PCR (qRT-PCR): Design gene-specific primers for the candidate TPS and CYP450 genes. Perform qRT-PCR to determine the relative expression levels of these genes in different tissues. Normalize the expression data to one or more stably expressed reference genes (e.g., actin or ubiquitin). A previous study on E. adenophorum provides a basis for qRT-PCR analysis of genes in this species[1].

Signaling Pathways and Regulation

The biosynthesis of sesquiterpenoid lactones is often regulated by various signaling pathways in plants, particularly those involving phytohormones like jasmonic acid (JA). Mechanical wounding and herbivory can induce JA signaling, leading to the upregulation of biosynthetic genes and increased production of defensive compounds. In E. adenophorum, mechanical wounding and methyl jasmonate treatment were found to negatively regulate the expression of EaTPS1, while still causing the release of its volatile products[2]. This suggests a complex regulatory network.

Signaling_Pathway Stimuli Wounding / Herbivory JA_Signaling Jasmonic Acid (JA) Signaling Cascade Stimuli->JA_Signaling Transcription_Factors Transcription Factors (e.g., MYC2) JA_Signaling->Transcription_Factors Biosynthetic_Genes This compound Biosynthetic Genes (TPS, CYP450s) Transcription_Factors->Biosynthetic_Genes Eupahualin_C_Production This compound Production Biosynthetic_Genes->Eupahualin_C_Production

Figure 3: A simplified model of a potential signaling pathway regulating this compound biosynthesis.

Conclusion

The investigation of the this compound biosynthetic pathway presents an exciting opportunity to uncover novel enzymes and regulatory mechanisms in plant specialized metabolism. The proposed pathway and experimental workflows in this guide provide a solid foundation for researchers to systematically unravel the genetic and biochemical basis of this compound formation in Eupatorium adenophorum. Successful elucidation of this pathway will not only contribute to our fundamental understanding of sesquiterpenoid biosynthesis but also pave the way for the sustainable production of this and other valuable natural products through metabolic engineering.

References

Eupahualin C: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive evaluation of the anti-inflammatory properties of Eupahualin C, a natural flavone. The document details the molecular mechanisms, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to assess its efficacy. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Molecular Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to significantly inhibit the production of pro-inflammatory mediators.[1][2][3][4][5] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][4]

1.1 Inhibition of NF-κB and AP-1 Activation

This compound has been demonstrated to suppress the activation of NF-κB and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of genes involved in inflammation.[1][2] The compound inhibits the phosphorylation of p65, a key subunit of NF-κB, and prevents its translocation from the cytoplasm to the nucleus.[1][2][3][4][5] Similarly, it blocks the nuclear translocation of c-fos, a component of the AP-1 complex.[1][2][3][4][5] This action effectively halts the transcription of pro-inflammatory genes.

1.2 Attenuation of MAPK and AKT Signaling

The anti-inflammatory activity of this compound is also mediated by its ability to interfere with the MAPK signaling pathway. The compound reduces the LPS-induced phosphorylation of c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK1/2).[1][2][3][4][5] The inhibition of the JNK pathway appears to be the predominant mechanism.[1][2][3][4][5] Furthermore, this compound inhibits the phosphorylation of AKT, another important kinase in inflammatory signaling.[1][2][3][4] By suppressing these kinase cascades, this compound prevents the downstream activation of inflammatory responses.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Complex p65/p50-IκB TLR4->NFkB_Complex This compound This compound p-AKT p-AKT This compound->p-AKT p-JNK p-JNK This compound->p-JNK p-ERK p-ERK This compound->p-ERK p-p38 p-p38 This compound->p-p38 p-p65 p-p65/p50 This compound->p-p65 Nuclear_p65 p-p65/p50 This compound->Nuclear_p65 Inhibits Translocation Nuclear_AP1 c-fos This compound->Nuclear_AP1 Inhibits Translocation AKT->p-AKT MAPK_Pathway->p-JNK MAPK_Pathway->p-ERK MAPK_Pathway->p-p38 AP1_Complex c-fos/c-jun p-JNK->AP1_Complex p-ERK->AP1_Complex p-p38->AP1_Complex NFkB_Complex->p-p65 p-p65->Nuclear_p65 AP1_Complex->Nuclear_AP1 Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nuclear_p65->Inflammatory_Genes Nuclear_AP1->Inflammatory_Genes

Caption: this compound inhibits LPS-induced inflammation by blocking MAPK, AKT, and NF-κB pathways.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in vitro using LPS-stimulated RAW264.7 macrophages. The compound effectively reduces the production of key inflammatory mediators and cytokines.

2.1 Data Summary: Inhibition of Inflammatory Mediators

ParameterThis compound ConcentrationResultReference
Nitric Oxide (NO) Production 25 µMSignificant Inhibition[1][2]
50 µMStronger Inhibition[1][2]
iNOS Protein Expression 25 µMDecreased Expression[1][2][4]
50 µMSignificantly Decreased Expression[1][2][4]
COX-2 Protein Expression 25 µMDecreased Expression[1][2][4]
50 µMSignificantly Decreased Expression[1][2][4]

2.2 Data Summary: Inhibition of Pro-inflammatory Cytokines

CytokineThis compound ConcentrationResultReference
Tumor Necrosis Factor-α (TNF-α) 50 µMSignificant Decrease in Secretion[1][3][4]
Interleukin-6 (IL-6) 50 µMSignificant Decrease in Secretion[1][3][4]
Other Cytokines Not SpecifiedInhibition of G-CSF, GM-CSF, sICAM-1, MIP-2, IP-10[2]

2.3 Experimental Protocols: In Vitro Assays

The following protocols are based on methodologies described for evaluating the anti-inflammatory effects of this compound in RAW264.7 macrophages.[1][2]

  • Cell Culture and Treatment:

    • RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

    • Cells are seeded in appropriate plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (typically 1 µg/mL) and incubating for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Assay:

    • After cell treatment, the culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Western Blot Analysis:

    • Cells are lysed using RIPA buffer, and total protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-AKT, AKT, p-p65, p65, c-fos, and a loading control (e.g., GAPDH or β-actin).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Nuclear Translocation Analysis by Confocal Microscopy:

    • Cells are grown on coverslips and treated as described above.

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with BSA.

    • Cells are incubated with primary antibodies for p65 or c-fos, followed by a fluorescently-labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • Images are captured using a confocal microscope to visualize the subcellular localization of the target proteins.

cluster_setup Experimental Setup cluster_analysis Analysis A Culture RAW264.7 Macrophages B Pre-treat with This compound A->B C Induce Inflammation with LPS (1 µg/mL) B->C D Collect Supernatant C->D E Lyse Cells & Extract Protein C->E F Fix & Permeabilize Cells C->F G Griess Assay (NO Levels) D->G H Cytokine Array (TNF-α, IL-6) D->H I Western Blot (iNOS, COX-2, MAPK, NF-κB) E->I J Confocal Microscopy (p65, c-fos Translocation) F->J

Caption: Workflow for in vitro evaluation of this compound in LPS-stimulated macrophages.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been validated in murine models of acute inflammation, demonstrating its efficacy in a physiological context.[1][2][6]

3.1 Data Summary: In Vivo Models

ModelTreatmentResultReference
LPS-induced Mouse Paw Edema This compoundEffective suppression of edema formation[1][2]
This compoundDown-regulation of iNOS and COX-2 expression in paw tissue[1][2][3][4]
LPS-induced Acute Lung Injury (ALI) This compoundSuppression of lung inflammation[1][2][6]
This compoundDown-regulation of iNOS and COX-2 expression in lung tissue[1][2][3][4]

3.2 Experimental Protocols: In Vivo Models

The following protocols are derived from studies investigating this compound in animal models of inflammation.[1][2]

  • LPS-induced Mouse Paw Edema:

    • Male ICR mice are used for the experiment.

    • Mice are administered this compound (e.g., via intraperitoneal injection) 1 hour prior to the inflammatory challenge.

    • LPS (e.g., 50 µg) is injected subcutaneously into the plantar surface of the right hind paw.

    • Paw thickness is measured using a caliper at various time points post-LPS injection.

    • After the experiment, mice are euthanized, and the paw tissue is collected for histological analysis (H&E staining) and Western blot or immunohistochemistry to determine iNOS and COX-2 expression levels.

  • LPS-induced Acute Lung Injury (ALI):

    • Male ICR mice are pre-treated with this compound.

    • One hour after treatment, mice are challenged with an intratracheal instillation of LPS to induce lung injury.

    • After a set period (e.g., 6-24 hours), mice are euthanized.

    • Bronchoalveolar lavage fluid (BALF) can be collected to analyze inflammatory cell counts and cytokine levels.

    • Lung tissues are harvested for histological examination to assess tissue damage and inflammatory cell infiltration.

    • Lung tissue homogenates are used for Western blot analysis to measure the expression of iNOS and COX-2.

cluster_paw LPS-Induced Paw Edema Model cluster_lung LPS-Induced Acute Lung Injury (ALI) Model P1 Administer this compound to Mice (i.p.) P2 Inject LPS into Hind Paw (s.c.) P1->P2 P3 Measure Paw Thickness Over Time P2->P3 P4 Harvest Paw Tissue P3->P4 P5 Histology (H&E) Western Blot (iNOS, COX-2) P4->P5 L1 Administer this compound to Mice L2 Instill LPS into Trachea L1->L2 L3 Euthanize After Set Time L2->L3 L4 Harvest Lung Tissue & Collect BALF L3->L4 L5 Histology (H&E) Western Blot (iNOS, COX-2) BALF Cell Count L4->L5

Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory effects.

Conclusion

This compound is a promising natural compound with potent anti-inflammatory properties demonstrated in both in vitro and in vivo models.[1][2][6] Its mechanism of action involves the targeted inhibition of the NF-κB and MAPK signaling pathways, leading to a significant reduction in the expression and release of key pro-inflammatory mediators and cytokines.[1][2][4] The comprehensive data and detailed protocols provided in this guide offer a solid foundation for drug development professionals and researchers to further investigate this compound as a therapeutic candidate for the treatment of a range of inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the extraction and purification of Eupahualin C, a sesquiterpenoid lactone found in plants of the Eupatorium genus. The methodologies described are based on established techniques for the isolation of similar natural products and are intended to serve as a guide for laboratory-scale extraction and purification.

Introduction

This compound belongs to the family of sesquiterpene lactones, a class of natural products known for their diverse biological activities. These compounds are of significant interest to the pharmaceutical industry for their potential therapeutic applications. This compound is typically isolated from plant sources, most notably from species such as Eupatorium hualienense. The successful isolation of this compound in high purity is a critical first step for its pharmacological evaluation and further drug development.

Extraction Protocols

The extraction of this compound from plant material is a multi-step process that begins with the preparation of the plant material followed by solvent extraction.

1. Plant Material Preparation:

  • Source: Aerial parts of Eupatorium hualienense are a known source of eupahualins.

  • Processing: The plant material should be air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of thermolabile compounds. Once dried, the material should be ground into a coarse powder to increase the surface area for efficient solvent penetration.

2. Solvent Extraction:

Maceration is a common and effective method for the extraction of sesquiterpenoid lactones.

  • Solvent Selection: Methanol (B129727) (MeOH) is a widely used solvent for the initial extraction of sesquiterpenoid lactones from Eupatorium species.[1]

  • Procedure:

    • Submerge the powdered plant material in methanol at room temperature. A common solid-to-solvent ratio is 1:10 (w/v).

    • Allow the mixture to macerate for a period of 24-48 hours with occasional agitation.

    • Filter the mixture to separate the extract from the solid plant residue.

    • Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

Table 1: Summary of Extraction Parameters

ParameterRecommended Value/Procedure
Plant Source Eupatorium hualienense (Aerial parts)
Pre-treatment Air-dried and powdered
Extraction Method Maceration
Solvent Methanol (MeOH)
Solid-to-Solvent Ratio 1:10 (w/v)
Extraction Time 24-48 hours per extraction cycle
Number of Extractions 3
Concentration Rotary evaporation at ≤ 40-50°C

Purification Protocols

The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. A series of chromatographic techniques are required to isolate and purify this compound.

1. Liquid-Liquid Partitioning (Solvent Partitioning):

This step aims to fractionate the crude extract based on the polarity of its components, thereby enriching the fraction containing sesquiterpenoid lactones.

  • Procedure:

    • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity. A typical sequence is n-hexane, followed by ethyl acetate (B1210297) (EtOAc).

    • The n-hexane fraction will contain non-polar compounds like fats and waxes and can often be discarded.

    • The ethyl acetate fraction is typically enriched with sesquiterpenoid lactones.

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

2. Column Chromatography:

Column chromatography is a fundamental technique for the separation of compounds from the enriched fraction.

  • Stationary Phase: Silica (B1680970) gel is the most commonly used adsorbent for the separation of sesquiterpenoid lactones.

  • Mobile Phase (Eluent): A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a step-wise or linear gradient of n-hexane-ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For final purification to achieve high purity of this compound, preparative HPLC is often necessary.

  • Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpenoid lactones.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a typical mobile phase. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-254 nm) is used to monitor the elution of the compound.

  • Procedure:

    • Dissolve the semi-purified fraction from column chromatography in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Run a gradient elution program to separate the components.

    • Collect the peak corresponding to this compound.

    • Remove the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Table 2: Summary of Purification Parameters

ParameterRecommended Value/Procedure
Initial Purification Liquid-Liquid Partitioning (n-hexane, ethyl acetate)
Primary Chromatography Silica Gel Column Chromatography
Silica Gel Eluent Gradient of n-hexane-Ethyl Acetate
Final Purification Preparative HPLC
Prep-HPLC Column Reversed-phase C18
Prep-HPLC Mobile Phase Gradient of Water and Acetonitrile/Methanol
Detection UV at 210-254 nm

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Eupatorium hualienense maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane/EtOAc) crude_extract->partitioning concentration2 Concentration partitioning->concentration2 EtOAc Fraction column_chrom Silica Gel Column Chromatography (n-hexane/EtOAc gradient) concentration2->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection prep_hplc Preparative HPLC (C18, Water/Acetonitrile gradient) fraction_collection->prep_hplc Semi-pure Fractions pure_compound Pure this compound prep_hplc->pure_compound NFkB_Pathway cluster_nfkb NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb label_inhibition Inhibition nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory cytokines) eupalinolide Eupalinolide B eupalinolide->ikk Inhibits nfkb_n NF-κB dna DNA nfkb_n->dna binds to dna->gene_transcription Akt_p38_Pathway cluster_akt_p38 Akt/p38 MAPK Signaling Pathway cluster_inhibition cluster_activation eupalinolide_o Eupalinolide O ros ROS Generation eupalinolide_o->ros akt Akt eupalinolide_o->akt Inhibits p38 p38 MAPK eupalinolide_o->p38 Activates ros->akt Inhibits ros->p38 Activates p_akt p-Akt (Active) akt->p_akt phosphorylation survival Cell Survival p_akt->survival Promotes p_p38 p-p38 (Active) p38->p_p38 phosphorylation apoptosis Apoptosis p_p38->apoptosis Promotes

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro enzyme inhibition data for Eupahualin C. The following application notes and protocols are provided as a general guide for researchers and scientists interested in evaluating the enzyme inhibitory potential of this compound or similar natural compounds against key metabolic enzymes. The experimental details and data presented are based on established methodologies for other compounds and should be adapted and validated for this compound.

Introduction

This compound is a natural compound of interest for its potential biological activities. The evaluation of its inhibitory effects on key enzymes involved in metabolic pathways is a critical step in drug discovery and development. This document provides detailed protocols for in vitro enzyme inhibition assays against three significant targets: α-glucosidase, α-amylase, and Protein Tyrosine Phosphatase 1B (PTP1B). These enzymes are implicated in metabolic disorders such as type 2 diabetes and obesity.[1]

α-Glucosidase Inhibition Assay

1.1. Principle

α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into glucose.[2][3] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[2][4] The assay measures the inhibitory effect of a test compound on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically.[4]

1.2. Experimental Protocol

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL.[4]

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 2.5 mM.[4]

    • Test Compound (this compound) Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL). Further dilute with phosphate buffer to achieve desired test concentrations.

    • Positive Control: Acarbose can be used as a standard inhibitor.[4]

    • Stopping Reagent: Prepare a 1 M sodium carbonate solution.[5]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound solution (or positive control/blank) to each well.

    • Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 5 minutes.[5]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.[5]

    • Incubate the mixture at 37°C for 20 minutes.[5]

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[5]

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[5]

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

      • A_c is the absorbance of the control (enzyme + substrate without inhibitor).

      • A_s is the absorbance of the sample (enzyme + substrate + inhibitor).

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

1.3. Illustrative Data Presentation (Hypothetical for this compound)

CompoundIC50 (µM)
This compoundTo be determined
Acarbose (Positive Control)Example: 193.37 µg/mL[6]

α-Amylase Inhibition Assay

2.1. Principle

α-Amylase is a key enzyme in the digestive system that breaks down starch into smaller oligosaccharides.[7] Inhibiting this enzyme can slow down carbohydrate digestion, thus reducing the rate of glucose absorption.[8] This assay determines the inhibitory activity of a compound by measuring the reduction in the hydrolysis of a starch substrate.

2.2. Experimental Protocol

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.

    • α-Amylase Solution: Dissolve porcine pancreatic α-amylase in the phosphate buffer to a final concentration of 5 U/mL.[4]

    • Starch Solution: Prepare a 0.5% (w/v) soluble starch solution in the phosphate buffer.

    • Test Compound (this compound) Stock Solution: Prepare as described for the α-glucosidase assay.

    • Positive Control: Acarbose can be used as a standard inhibitor.[8]

    • Stopping and Colorimetric Reagent: 3,5-Dinitrosalicylic acid (DNSA) reagent.

  • Assay Procedure:

    • Add 50 µL of the test compound solution to a test tube.

    • Add 100 µL of the α-amylase solution and 460 µL of phosphate buffer.[4]

    • Pre-incubate the mixture at 37°C for 10 minutes.[4]

    • Add 450 µL of the starch solution to initiate the reaction and incubate for another 20 minutes at 37°C.[4]

    • Stop the reaction by adding 1 mL of DNSA reagent.

    • Heat the tubes in a boiling water bath for 5-10 minutes.

    • Cool to room temperature and dilute with distilled water if necessary.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated as: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

      • A_c is the absorbance of the control.

      • A_s is the absorbance of the sample.

    • Determine the IC50 value as described previously.

2.3. Illustrative Data Presentation (Hypothetical for this compound)

CompoundIC50 (µg/mL)
This compoundTo be determined
Acarbose (Positive Control)Example: 18.63 ± 1.21[9]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

3.1. Principle

PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways.[1] Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity.[10] The assay is based on the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP) by PTP1B, which produces a colored product that can be measured.[10]

3.2. Experimental Protocol

  • Reagent Preparation:

    • Buffer Solution: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).[10]

    • PTP1B Enzyme Solution: Dilute human recombinant PTP1B in the buffer to a concentration of 1 µg/mL.[10]

    • p-Nitrophenyl Phosphate (pNPP) Solution: Prepare a 4 mM solution of pNPP in the buffer.[10]

    • Test Compound (this compound) Stock Solution: Prepare as previously described.

    • Positive Control: Sodium vanadate (B1173111) (Na3VO4) or ursolic acid can be used as a positive control.[10]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound solution to each well.[10]

    • Add 20 µL of the PTP1B enzyme solution.[10]

    • Add 130 µL of the buffer solution.[10]

    • Pre-incubate at 37°C for 10 minutes.[10]

    • Initiate the reaction by adding 40 µL of the 4 mM pNPP solution.[10]

    • Monitor the increase in absorbance at 405 nm for 30 minutes at 37°C using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated as: % Inhibition = [(V_c - V_s) / V_c] * 100 Where:

      • V_c is the initial velocity of the control.

      • V_s is the initial velocity of the sample.

    • Determine the IC50 value as described previously.

3.3. Illustrative Data Presentation (Hypothetical for this compound)

CompoundIC50 (µM)
This compoundTo be determined
Ursolic Acid (Positive Control)Example: 7.47[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) mix Mix Reagents and Compound reagents->mix compound Prepare Test Compound (this compound) compound->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

ptp1b_pathway insulin Insulin ir Insulin Receptor (IR-P) insulin->ir activates downstream Downstream Signaling (e.g., GLUT4 translocation, Glucose Uptake) ir->downstream ir_dephospho Insulin Receptor (IR) ptp1b PTP1B ptp1b->ir dephosphorylates ptp1b->ir_dephospho dephosphorylates eupahualin_c This compound (Potential Inhibitor) eupahualin_c->ptp1b inhibits

Caption: Simplified signaling pathway of PTP1B and potential inhibition.

carbohydrate_digestion_pathway starch Starch oligosaccharides Oligosaccharides starch->oligosaccharides hydrolyzed by glucose Glucose oligosaccharides->glucose hydrolyzed by absorption Glucose Absorption glucose->absorption alpha_amylase α-Amylase alpha_amylase->oligosaccharides alpha_glucosidase α-Glucosidase alpha_glucosidase->glucose eupahualin_c This compound (Potential Inhibitor) eupahualin_c->alpha_amylase inhibits eupahualin_c->alpha_glucosidase inhibits

Caption: Role of α-amylase and α-glucosidase in carbohydrate digestion and potential inhibition.

References

Application Notes & Protocols for Investigating the Mechanism of Action of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential mechanisms of action of Eupahualin C, a natural compound with suspected anti-inflammatory and anti-cancer properties. Due to limited direct studies on this compound, the proposed mechanisms and experimental protocols are based on the activities of structurally related compounds, Eupafolin and Eupalinolide J. It is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, PI3K/Akt/mTOR, and STAT3.

The following sections detail cell-based assays to elucidate the effects of this compound on cell viability, inflammation, and apoptosis, and to identify the underlying molecular pathways.

Section 1: Anti-inflammatory Activity of this compound

Background

Chronic inflammation is a key driver of various diseases, including cancer. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. The related compound, Eupafolin, has been shown to inhibit these pathways.[1] This section outlines protocols to assess the anti-inflammatory potential of this compound.

Experimental Workflow: Anti-inflammatory Assays

G cluster_0 Cell Treatment cluster_1 Analysis RAW_264_7 RAW 264.7 Macrophages LPS LPS Stimulation RAW_264_7->LPS Eupahualin_C This compound Treatment LPS->Eupahualin_C NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Eupahualin_C->NO_Assay Assess NO production Cytokine_ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Eupahualin_C->Cytokine_ELISA Measure cytokine levels Western_Blot_Inflammation Western Blot Analysis (p-p65, p-JNK, p-p38) Eupahualin_C->Western_Blot_Inflammation Analyze pathway activation

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Quantitative Data Summary

The following table is a template for summarizing potential experimental outcomes based on studies of related compounds.

AssayEndpoint MeasuredExpected Outcome with this compound (Hypothetical)Reference Compound Data (Eupafolin)[1][2]
Griess AssayNitric Oxide (NO) ProductionDose-dependent decreaseIC50: ~6 µM for NO inhibition
ELISATNF-α, IL-6 LevelsDose-dependent decreaseSignificant reduction in cytokine levels
Western BlotPhosphorylation of p65, JNK, p38Dose-dependent decreaseInhibition of LPS-induced phosphorylation
Experimental Protocols

1.4.1. Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, 30 minutes for Western blot).

1.4.2. Nitric Oxide (NO) Assay (Griess Assay)

  • After cell treatment, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

1.4.3. Cytokine ELISA

  • Collect cell culture supernatants after treatment.

  • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

1.4.4. Western Blot Analysis for Inflammatory Markers

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, phospho-JNK, phospho-p38, and their total protein counterparts overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Section 2: Anti-cancer Activity of this compound

Background

Many natural compounds exhibit anti-cancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The PI3K/Akt/mTOR and STAT3 signaling pathways are frequently dysregulated in cancer, promoting cell survival and growth. The related compounds, Eupafolin and Eupalinolide J, have been shown to induce apoptosis and inhibit these pro-survival pathways.[3][4][5] This section provides protocols to evaluate the anti-cancer effects of this compound.

Signaling Pathway: Hypothesized Anti-Cancer Mechanism

G cluster_PI3K PI3K/Akt/mTOR Pathway cluster_STAT3 STAT3 Pathway cluster_apoptosis Apoptosis Regulation Eupahualin_C This compound PI3K PI3K Eupahualin_C->PI3K Inhibits STAT3 STAT3 Eupahualin_C->STAT3 Promotes Degradation Bax Bax (Pro-apoptotic) Eupahualin_C->Bax Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Inhibits STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer STAT3_dimer->Bcl2 Activates Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound in cancer cells.

Quantitative Data Summary

The following table is a template for summarizing potential experimental outcomes based on studies of related compounds.

AssayEndpoint MeasuredExpected Outcome with this compound (Hypothetical)Reference Compound Data (Eupafolin/Eupalinolide J)[3][4]
Cell Viability (MTT/WST-1)Cell Proliferation/ViabilityDose- and time-dependent decreaseSignificant inhibition of breast cancer cell proliferation
Flow Cytometry (Annexin V/PI)Apoptosis RateDose-dependent increase in apoptotic cells18% increase in apoptosis at 100 µM (Eupafolin)
Western BlotProtein Expression/PhosphorylationDecrease in p-Akt, p-mTOR, STAT3, Bcl-2; Increase in Cleaved Caspase-3, BaxDownregulation of PI3K/Akt/mTOR pathway; Reduction in STAT3, MMP-2, MMP-9
Experimental Protocols

2.4.1. Cell Culture and Treatment

  • Culture a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer) in appropriate media with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in appropriate plates for the respective assays.

  • Treat cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

2.4.2. Cell Viability Assay (WST-1 Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.

  • Treat cells with this compound for the desired duration.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2.4.3. Apoptosis Assay (Annexin V/PI Staining)

  • Treat cells with this compound in a 6-well plate.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2.4.4. Western Blot Analysis for Apoptosis and Survival Markers

  • Lyse the treated cells and quantify protein concentration as described in section 1.4.4.

  • Perform SDS-PAGE and western blotting.

  • Probe the membranes with primary antibodies against phospho-Akt, phospho-mTOR, STAT3, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with secondary antibodies and visualize the bands.

Section 3: Logical Framework for Mechanism of Action Determination

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Cell_Viability_Decrease Decreased Cell Viability Induces_Apoptosis Hypothesis 1: Induces Apoptosis Cell_Viability_Decrease->Induces_Apoptosis Inhibits_Inflammation Hypothesis 2: Inhibits Inflammation Cell_Viability_Decrease->Inhibits_Inflammation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Induces_Apoptosis->Apoptosis_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (NO, Cytokines) Inhibits_Inflammation->Anti_inflammatory_Assay Caspase_Activity Caspase-3 Activation (Western Blot) Apoptosis_Assay->Caspase_Activity Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-Akt, p-p65, STAT3) Caspase_Activity->Pathway_Analysis Anti_inflammatory_Assay->Pathway_Analysis MOA Mechanism of Action of this compound Pathway_Analysis->MOA

References

Eupafolin: Application Notes and Protocols for Assessing Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupafolin, a flavonoid predominantly extracted from the common sage plant (Salvia officinalis) and Artemisia princeps, has garnered significant attention in oncological research. This natural compound has demonstrated potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties across various cancer cell lines. These application notes provide a comprehensive overview of the protocols for assessing the cytotoxicity of Eupafolin using the widely accepted MTT and XTT colorimetric assays. Furthermore, it elucidates the molecular mechanisms underlying Eupafolin's anti-cancer effects, with a focus on its modulation of key signaling pathways.

Initial literature searches for "Eupahualin C" did not yield relevant results, suggesting a likely misspelling of the compound. The data presented herein pertains to Eupafolin .

Mechanism of Action

Eupafolin exerts its cytotoxic effects through the induction of apoptosis and autophagy in cancer cells. This is achieved by modulating several critical intracellular signaling pathways. In breast cancer cells, Eupafolin has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][2] Additionally, it influences the MAPKs (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascades, which are crucial in inflammation and cancer progression.

The pro-apoptotic activity of Eupafolin is characterized by an increased ratio of Bax to Bcl-2 proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[1]

Data Presentation: Cytotoxicity of Eupafolin

The following table summarizes the cytotoxic effects of Eupafolin on various cancer cell lines. While specific IC50 values from MTT or XTT assays are not consistently reported across the literature, the available data indicates a dose-dependent inhibition of cell viability.

Cell LineCancer TypeAssayConcentration (µM)Effect on Cell ViabilityReference
EO771Murine Breast CancerCCK-825, 50, 100Dose-dependent decrease[1]
MDA-MB-231Human Breast CancerCCK-8Not specifiedInhibition of proliferation
MCF-7Human Breast CancerCCK-8Not specifiedInhibition of proliferation
CakiHuman Renal CarcinomaNot specifiedNot specifiedSensitizes to TRAIL-mediated apoptosis[3]
U251MGHuman GliomaNot specifiedNot specifiedSensitizes to TRAIL-mediated apoptosis[3]
DU145Human Prostate CancerNot specifiedNot specifiedSensitizes to TRAIL-mediated apoptosis[3]

Note: The CCK-8 (Cell Counting Kit-8) assay is a colorimetric assay similar to MTT and XTT that measures cell viability.

Experimental Protocols

MTT Assay Protocol for Eupafolin Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Eupafolin (dissolved in DMSO)

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Eupafolin in complete medium. Remove the medium from the wells and add 100 µL of the Eupafolin dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Eupafolin) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

XTT Assay Protocol for Eupafolin Cytotoxicity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, thus eliminating the need for a solubilization step.

Materials:

  • Eupafolin (dissolved in DMSO)

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT reagent mixture to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may vary depending on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability using the same formula as in the MTT assay.

Visualizations

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT/XTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_eupafolin Add Eupafolin to Wells incubation_24h->add_eupafolin eupafolin_prep Prepare Eupafolin Dilutions eupafolin_prep->add_eupafolin incubation_treatment Incubate (24, 48, 72h) add_eupafolin->incubation_treatment add_reagent Add MTT or XTT Reagent incubation_treatment->add_reagent incubation_reagent Incubate for Color Development add_reagent->incubation_reagent solubilization Solubilize Formazan (MTT only) incubation_reagent->solubilization MTT Assay read_absorbance Measure Absorbance incubation_reagent->read_absorbance XTT Assay solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing Eupafolin cytotoxicity using MTT or XTT assays.

G Eupafolin-Modulated Signaling Pathways in Cancer Cells cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Regulation Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K Inhibits MAPK MAPKs Eupafolin->MAPK Inhibits NFkB NF-κB Eupafolin->NFkB Inhibits Bax Bax Eupafolin->Bax Promotes Bcl2 Bcl-2 Eupafolin->Bcl2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Eupafolin's mechanism of action via key signaling pathways.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a flavonoid glycoside that has garnered significant interest for its potential therapeutic properties. Its biological activity is primarily attributed to its aglycone, eupafolin, which has demonstrated notable anti-inflammatory effects.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory efficacy of this compound, focusing on the activity of eupafolin. The protocols outlined below cover both in vitro and in vivo models, targeting key inflammatory pathways and mediators.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Eupafolin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2][4] Furthermore, it has been shown to suppress the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The underlying mechanism of action involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically targeting JNK, p38, and ERK phosphorylation.[1][2]

These application notes provide a framework for the systematic evaluation of this compound's anti-inflammatory potential, offering researchers the necessary tools to investigate its mechanism of action and preclinical efficacy.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of eupafolin.

Table 1: In Vitro Inhibitory Activity of Eupafolin

AssayCell LineStimulantEupafolin Concentration (µM)OutcomeIC50 (µM)Reference
Nitric Oxide (NO) ProductionRAW 264.7LPS20, 40, 60Dose-dependent inhibition of NO production~45[4]
iNOS ExpressionRAW 264.7LPS20, 40, 60Dose-dependent inhibition of iNOS protein expression-[4]
COX-2 ExpressionRAW 264.7LPS20, 40, 60Dose-dependent inhibition of COX-2 protein expression-[4]
TNF-α ProductionRAW 264.7LPS60Significant decrease in TNF-α levels-[1]
IL-6 ProductionRAW 264.7LPS60Significant decrease in IL-6 levels-[1]
NO ReleaseRAW 264.7LPS-Potent NO inhibiting activity6[5]

Table 2: In Vivo Anti-inflammatory Efficacy of Eupafolin

Animal ModelInflammatory AgentEupafolin TreatmentEndpoint MeasuredResultReference
Mouse Paw EdemaLipopolysaccharide (LPS)PretreatmentPaw thicknessSignificant suppression of edema (from 5.11±0.42 to 0.97±0.04 arbitrary units)[1][6]
Mouse Paw InflammationLipopolysaccharide (LPS)PretreatmentiNOS and COX-2 expressionDown-regulation of iNOS and COX-2 expression in paw tissue[6]
Mouse Lung InjuryLipopolysaccharide (LPS)PretreatmentInflammatory cell infiltrationSignificantly reduced infiltration of polymorphonuclear leukocytes into the lung[1]

Experimental Protocols

In Vitro Assays

1. Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the use of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to screen for the anti-inflammatory activity of this compound.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (B12071052) solution

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (or eupafolin)

    • Griess Reagent

    • ELISA kits for TNF-α and IL-6

    • Reagents for Western blotting (primary and secondary antibodies for iNOS, COX-2, p-p65, p-JNK, etc.)

  • Protocol:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Cell Seeding: Seed the cells in 96-well plates (for Griess assay and ELISA) or 6-well plates (for Western blotting) and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Assay (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix an equal volume of supernatant with Griess reagent.

      • Incubate for 15 minutes at room temperature.

      • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO levels.

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant.

      • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

    • Western Blot Analysis:

      • Lyse the cells to extract proteins.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p65, JNK, p38, and ERK.

      • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

In Vivo Assay

2. Mouse Paw Edema Model

This protocol describes the induction of acute inflammation in a mouse model to evaluate the in vivo anti-inflammatory effects of this compound.

  • Materials:

    • Male ICR mice (6-8 weeks old)

    • Lipopolysaccharide (LPS)

    • This compound (or eupafolin)

    • Saline solution

    • Plethysmometer or calipers

  • Protocol:

    • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

    • Grouping: Divide the mice into control, LPS-treated, and this compound + LPS-treated groups.

    • Treatment: Administer this compound (e.g., by oral gavage) to the treatment group one hour before inducing inflammation. The control and LPS groups receive the vehicle.

    • Induction of Edema: Inject a small volume of LPS solution (e.g., 50 µL) into the subplantar region of the right hind paw of the mice in the LPS and treatment groups. The control group receives a saline injection.

    • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at different time points (e.g., 0, 1, 2, 4, and 6 hours) after the LPS injection.

    • Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated group compared to the LPS-treated group.

    • Histological and Molecular Analysis (Optional): At the end of the experiment, the paws can be collected for histological examination (H&E staining) to assess inflammatory cell infiltration and for Western blot or immunohistochemistry to analyze the expression of inflammatory markers like iNOS and COX-2.[6]

Mandatory Visualizations

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Mediators iNOS, COX-2, TNF-α, IL-6 Gene->Mediators EupahualinC This compound (Eupafolin) EupahualinC->TAK1 Inhibits EupahualinC->IKK Inhibits NFkB_n NF-κB EupahualinC->NFkB_n Inhibits Translocation NFkB_n->Gene

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 P JNK->AP1 P Nucleus Nucleus AP1->Nucleus Translocation Gene Pro-inflammatory Gene Expression Mediators iNOS, COX-2 Gene->Mediators EupahualinC This compound (Eupafolin) EupahualinC->p38 Inhibits Phosphorylation EupahualinC->JNK Inhibits Phosphorylation AP1_n AP-1 AP1_n->Gene

Caption: MAPK Signaling Pathway Inhibition by this compound.

G Start Start Culture Culture RAW 264.7 Cells Start->Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant and Cell Lysates Stimulate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA WB Western Blot (iNOS, COX-2, etc.) Collect->WB End End Griess->End ELISA->End WB->End

Caption: In Vitro Anti-inflammatory Assay Workflow.

References

Eupahualin C: Application Notes and Protocols for Studying Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for studying apoptosis induced by Eupahualin C, a natural compound with demonstrated pro-apoptotic effects in various cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Breast Cancer32.84 - 48.13[1]
MCF-7Breast Cancer24.72 - 32.30[1]
EO771Breast Cancer~100[2]
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
Cell LineConcentration (µM)ParameterResultCitation
EO771100Apoptosis Rate (Annexin V+)18% increase[2]
MDA-MB-23150 - 100S Phase Arrest32.84% to 48.13%[1]
MCF-750 - 100S Phase Arrest24.72% to 32.30%[1]
EO771Not SpecifiedBax/Bcl-2 RatioIncreased[2]
MDA-MB-231Not SpecifiedBax/Bcl-2 RatioIncreased[1]
MCF-7Not SpecifiedBax/Bcl-2 RatioIncreased[1]
EO771Not SpecifiedCleaved Caspase-3Increased[2]
MDA-MB-231Not SpecifiedCleaved Caspase-3Increased[1]
MCF-7Not SpecifiedCleaved Caspase-3Increased[1]

Signaling Pathways and Experimental Workflows

This compound has been shown to induce apoptosis through the modulation of key signaling pathways, primarily the intrinsic mitochondrial pathway and the inhibition of pro-survival signals.

Eupahualin_C_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Upregulates p-STAT3 p-STAT3 STAT3->p-STAT3 Bcl-2 Bcl-2 p-STAT3->Bcl-2 Upregulates Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt p-Akt->Bcl-2 Activates Bcl-2->Bax Inhibits Mitochondrial\nMembrane Mitochondrial Membrane Bax->Mitochondrial\nMembrane Disrupts Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Cleaves Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Mitochondrial\nMembrane->Cytochrome c Releases

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with\nthis compound Treatment with This compound Cancer Cell Culture->Treatment with\nthis compound Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Treatment with\nthis compound->Cell Viability Assay\n(MTT) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with\nthis compound->Apoptosis Assay\n(Annexin V/PI) Protein Expression\n(Western Blot) Protein Expression (Western Blot) Treatment with\nthis compound->Protein Expression\n(Western Blot) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with\nthis compound->Cell Cycle Analysis\n(Flow Cytometry) Mitochondrial Integrity\n(JC-1/TUNEL) Mitochondrial Integrity (JC-1/TUNEL) Treatment with\nthis compound->Mitochondrial Integrity\n(JC-1/TUNEL) Determine IC50 Determine IC50 Cell Viability Assay\n(MTT)->Determine IC50 Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay\n(Annexin V/PI)->Quantify Apoptotic Cells Analyze Apoptotic\nProtein Levels Analyze Apoptotic Protein Levels Protein Expression\n(Western Blot)->Analyze Apoptotic\nProtein Levels Determine Cell\nCycle Arrest Determine Cell Cycle Arrest Cell Cycle Analysis\n(Flow Cytometry)->Determine Cell\nCycle Arrest Assess Mitochondrial\nPathway Assess Mitochondrial Pathway Mitochondrial Integrity\n(JC-1/TUNEL)->Assess Mitochondrial\nPathway

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[5] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, p-STAT3, STAT3, p-Akt, Akt, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay assesses the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Materials:

  • 96-well black, clear-bottom plates

  • Cancer cell lines

  • This compound

  • JC-1 reagent

  • Assay Buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Treat cells with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).

  • Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[9]

  • Wash the cells with Assay Buffer.

  • Measure the fluorescence intensity. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound. Include positive (DNase I treated) and negative (no TdT enzyme) controls.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[10]

  • Permeabilize the cells with 0.1-0.5% Triton X-100 for 5-15 minutes on ice.[10]

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[6]

  • Wash the cells and counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) if desired.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

References

Application Notes and Protocols for Eupahualin C in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study Based on the Closely Related Flavonoid, Eupafolin

Note to Researchers: Comprehensive scientific data specifically for Eupahualin C is limited in the current body of literature. Therefore, these application notes and protocols are based on studies of the structurally similar and well-researched flavonoid, Eupafolin . This document is intended to serve as a detailed template and guide for the potential investigation of this compound, assuming analogous biological activities and mechanisms of action. All experimental parameters and findings described herein pertain to Eupafolin and must be independently validated for this compound.

Introduction

Eupafolin is a flavonoid that has been isolated from various plants, including Artemisia princeps Pampanini.[1][2] It has garnered significant interest in the field of drug discovery due to its demonstrated anti-cancer and anti-inflammatory properties.[1][2] Preclinical studies have shown that Eupafolin can inhibit the proliferation of cancer cells and suppress inflammatory responses, suggesting its potential as a lead compound for the development of novel therapeutics. These application notes provide an overview of the biological activities of Eupafolin, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.

Biological Activities

Anti-Cancer Activity

Eupafolin has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines. Specifically, in breast cancer cells, Eupafolin treatment leads to a significant inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest at the G0/G1 phase. The anti-cancer effects of Eupafolin are attributed to its ability to modulate key signaling pathways involved in cell survival and growth.

Anti-Inflammatory Activity

Eupafolin exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, Eupafolin has been observed to decrease the release of nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2] This activity is mediated through the downregulation of critical inflammatory signaling pathways.

Quantitative Data

The following table summarizes the quantitative data for the biological activities of Eupafolin from published studies.

Biological Activity Cell Line Parameter Value Reference
Anti-CancerBreast Cancer CellsIC50 (48h)Not explicitly stated, but dose-dependent inhibition shown up to 80 µM
Anti-InflammatoryRAW264.7 MacrophagesNO Production InhibitionSignificant reduction at 60 µM[1][2]
Anti-InflammatoryRAW264.7 MacrophagesIL-6 Production InhibitionSignificant reduction at 60 µM[1][2]
Anti-InflammatoryRAW264.7 MacrophagesTNF-α Production InhibitionSignificant reduction at 60 µM[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Eupafolin on cancer cells.

Materials:

  • Breast cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Eupafolin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed breast cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Prepare a stock solution of Eupafolin in DMSO and dilute it with culture medium to achieve the desired final concentrations.

  • Treat the cells with various concentrations of Eupafolin for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of Eupafolin on the expression and phosphorylation of proteins in signaling pathways.

Materials:

  • Breast cancer cells

  • Eupafolin

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat breast cancer cells with Eupafolin for the desired time.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Measurement of Nitric Oxide (NO) Production

This protocol is used to quantify the anti-inflammatory effect of Eupafolin by measuring NO production in macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Eupafolin

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of Eupafolin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by Eupafolin and a typical experimental workflow for its investigation.

Eupafolin_Anticancer_Pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits Eupafolin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 MAPK TLR4->p38 ERK ERK1/2 TLR4->ERK NFkB NF-κB (p65) TLR4->NFkB Eupafolin Eupafolin Eupafolin->JNK inhibits Eupafolin->p38 inhibits Eupafolin->ERK inhibits Eupafolin->NFkB inhibits AP1 AP-1 (c-fos) JNK->AP1 Mediators Pro-inflammatory Mediators (iNOS, COX-2, NO) NFkB->Mediators Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines AP1->Mediators AP1->Cytokines Experimental_Workflow Start Compound Isolation (this compound) InVitro In Vitro Screening (e.g., Cell Viability Assay) Start->InVitro Mechanism Mechanism of Action (Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Models (e.g., Xenograft, Inflammation) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

References

Application Notes and Protocols for the Characterization and Use of a Novel Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A search for the specific compound "Eupahualin C" in scientific literature and databases did not yield any specific information. Therefore, this document provides a comprehensive guide and set of protocols for the characterization and application of a novel chemical probe in cell biology. Researchers who have discovered or synthesized a new compound, such as one they have named "this compound," can use these guidelines to validate it as a chemical probe.

This guide outlines the key steps and experimental protocols required to characterize a novel compound and validate its use as a chemical probe for investigating cellular signaling pathways.

Data Presentation: Key Parameters for a Novel Chemical Probe

Quantitative data is crucial for assessing the utility of a new chemical probe. The following table summarizes the essential parameters that should be determined. A high-quality chemical probe should ideally have an in vitro potency of <100 nM and on-target cellular activity of <1 µM, with at least a 30-fold selectivity over related proteins.[1][4][5][6]

ParameterSymbolDefinitionIdeal ValuePurpose
Biochemical Potency
Half-maximal Inhibitory Conc.IC₅₀Concentration of the probe required to inhibit the biochemical activity of the target protein by 50%.< 100 nMMeasures the direct potency of the probe against its isolated target.
Dissociation ConstantK_d_A measure of the binding affinity between the probe and its target protein.< 100 nMCharacterizes the strength of the probe-target interaction.
Cellular Potency
Half-maximal Effective Conc.EC₅₀Concentration of the probe that induces a response halfway between the baseline and maximum in a cellular assay.< 1 µMDemonstrates the probe's activity in a relevant biological context and its ability to cross cell membranes.
Selectivity
Selectivity Ratio-The ratio of the IC₅₀ value for off-targets to the IC₅₀ value for the intended target.> 30-foldEnsures that the observed biological effects are due to the intended target and not off-target interactions.[1][4][5][6]
Target Engagement
Thermal Shift (°C)ΔT_m_The change in the melting temperature of the target protein upon binding of the probe.Dose-dependentConfirms direct physical interaction between the probe and its target inside the cell.

Experimental Protocols

The following protocols are fundamental for the validation of a new chemical probe.

Protocol 1: Target Identification and Validation

If the target of the novel compound is unknown (e.g., discovered through a phenotypic screen), the first step is to identify its molecular target(s).[7]

1.1 Affinity-Based Methods

  • Principle: This method uses a modified version of the chemical probe to "pull down" its binding partners from a cell lysate.[8]

  • Methodology:

    • Probe Immobilization: Synthesize an analog of the chemical probe with a linker arm and attach it to a solid support like agarose (B213101) beads. A structurally similar but inactive analog should be used as a negative control.[6][9]

    • Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.

    • Affinity Purification: Incubate the cell lysate with the immobilized probe and the control beads.

    • Washing: Wash the beads to remove non-specific protein binders.

    • Elution: Elute the proteins that specifically bind to the probe.

    • Analysis: Identify the eluted proteins using mass spectrometry (MS).[1]

1.2 Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound.[10]

  • Methodology:

    • Cell Treatment: Treat intact cells with the chemical probe at various concentrations. A vehicle control (e.g., DMSO) is essential.

    • Heating: Heat aliquots of the treated cells at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or mass spectrometry. A shift in the melting curve indicates target engagement.[10]

Protocol 2: In Vitro Potency and Selectivity Assays

2.1 Biochemical Potency (IC₅₀ Determination)

  • Principle: To measure the concentration-dependent inhibition of the target protein's activity.

  • Methodology:

    • Assay Setup: In a multi-well plate, set up a reaction containing the purified target protein, its substrate, and any necessary co-factors.

    • Probe Addition: Add the chemical probe in a series of dilutions (e.g., 10-point, 3-fold serial dilution).

    • Incubation: Incubate the reaction for a defined period at an optimal temperature.

    • Measurement: Measure the enzymatic activity using a suitable detection method (e.g., fluorescence, absorbance).

    • Data Analysis: Plot the percentage of inhibition against the log of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀.

2.2 Selectivity Profiling

  • Principle: To assess the probe's activity against a panel of related proteins (e.g., other kinases if the primary target is a kinase) to ensure selectivity.

  • Methodology:

    • Perform biochemical assays (as in Protocol 2.1) for a broad panel of related proteins.

    • Determine the IC₅₀ for each off-target.

    • Calculate the selectivity ratio by dividing the off-target IC₅₀ by the on-target IC₅₀. A ratio >30 is generally considered good.[5][6]

Protocol 3: Cellular Activity and On-Target Validation

3.1 Cellular Potency (EC₅₀ Determination)

  • Principle: To measure the probe's effect on a downstream signaling event in a cellular context.

  • Methodology:

    • Cell Culture: Plate cells in a multi-well format.

    • Treatment: Treat the cells with a serial dilution of the chemical probe.

    • Stimulation (if necessary): Stimulate a signaling pathway to induce the activity of the target.

    • Assay: Measure a downstream biomarker of target activity. For example, if the target is a kinase, measure the phosphorylation of its substrate via Western Blot, ELISA, or immunofluorescence.

    • Data Analysis: Plot the response against the log of the probe concentration to determine the EC₅₀.

3.2 Genetic Knockout/Knockdown Validation

  • Principle: To confirm that the probe's cellular effect is dependent on its intended target.[1]

  • Methodology:

    • Generate Knockout/Knockdown Cells: Use CRISPR-Cas9 or shRNA to generate cell lines where the target protein is knocked out or knocked down.

    • Treat Cells: Treat both the wild-type and the knockout/knockdown cells with the chemical probe.

    • Measure Phenotype: Assess the cellular phenotype or biomarker response. The effect of the probe should be significantly reduced or absent in the knockout/knockdown cells compared to the wild-type cells.[3]

Visualization of Concepts and Workflows

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target Protein) KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene TF->Gene Promotes Transcription Probe Novel Probe (this compound) Probe->KinaseB Inhibits Response Cellular Response Gene->Response

Caption: A generic kinase signaling pathway modulated by a novel chemical probe.

Experimental Workflow Diagram

cluster_discovery Discovery & Initial Characterization cluster_validation In-Depth Validation cluster_application Application in Cell Biology PhenotypicScreen Phenotypic Screen or Rational Design TargetID Target Identification (e.g., Affinity MS) PhenotypicScreen->TargetID BiochemAssay Biochemical Assay (Potency - IC50) TargetID->BiochemAssay Selectivity Selectivity Profiling (>30-fold) BiochemAssay->Selectivity CellularAssay Cellular Assay (Potency - EC50) Selectivity->CellularAssay TargetEngagement Target Engagement (e.g., CETSA) CellularAssay->TargetEngagement GeneticValidation Genetic Validation (CRISPR/shRNA) TargetEngagement->GeneticValidation PathwayAnalysis Pathway Analysis & Phenotypic Studies GeneticValidation->PathwayAnalysis ValidatedProbe Validated Chemical Probe PathwayAnalysis->ValidatedProbe

Caption: Workflow for the validation of a novel chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Extraction and Isolation of Bioactive Compounds from Eupatorium Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Eupahualin C" did not yield specific information on a compound with this exact name. This guide has been developed based on established methods for the extraction and isolation of structurally related sesquiterpene lactones and other bioactive compounds from the Eupatorium genus, which are likely to be applicable.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the extraction and isolation of bioactive compounds from Eupatorium species.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of bioactive compounds found in Eupatorium species?

A1: Eupatorium species are rich in a variety of bioactive compounds, most notably sesquiterpene lactones.[1][2][3][4][5][6][7][8][9] Other significant constituents include flavonoids, phenolic acids, steroids, and essential oils containing monoterpenes and sesquiterpenes.[1][10][11][12]

Q2: Which solvents are most effective for extracting compounds from Eupatorium?

A2: The choice of solvent depends on the target compounds' polarity. For broad-spectrum extraction of sesquiterpene lactones and flavonoids, ethanol (B145695) and methanol (B129727) are commonly used.[6][11][13] Studies have shown that an 80% ethanol solution can be particularly effective for extracting total flavonoids.[14] For less polar compounds, solvents like petroleum ether and ethyl acetate (B1210297) are used in fractionation steps.[15]

Q3: What are typical yields for extracts from Eupatorium species?

A3: Extraction yields can vary significantly based on the plant part, solvent, and extraction method. For instance, an ethanolic extract of Eupatorium odoratum leaves yielded 12.93% w/w, while a hexane (B92381) extract of Eupatorium glandulosum yielded only 1.82% w/w.[16] An 85% ethanol reflux extraction of Eupatorium japonicum and Foeniculum vulgare resulted in a 7.8% yield of the final extract.[17]

Troubleshooting Guide: Low Extraction and Isolation Yields

This guide addresses specific issues that can lead to low yields of target compounds.

Problem 1: Low Yield of Crude Extract

Possible Cause Troubleshooting Suggestion
Inappropriate Solvent The polarity of the solvent may not be suitable for the target compound class. For polar compounds like flavonoids and glycosylated sesquiterpenes, consider using aqueous ethanol or methanol. For less polar compounds, start with a non-polar solvent like hexane to remove oils and waxes, followed by extraction with a medium-polarity solvent like ethyl acetate or dichloromethane.
Insufficient Extraction Time or Temperature Extraction efficiency can be time and temperature-dependent. For maceration, ensure sufficient soaking time (e.g., 48 hours with agitation).[13] For reflux extraction, a common protocol involves boiling for 1.5 to 2 hours per cycle.[17] Ultrasonic-assisted extraction can significantly reduce time; for example, optimal extraction of flavonoids from E. lindleyanum was achieved in 140 seconds.[14]
Poor Plant Material Quality The concentration of bioactive compounds can vary with the plant's age, collection season, and drying/storage conditions. Ensure the plant material was properly identified, harvested at the optimal time, and stored in a dry, dark place to prevent degradation of target compounds.
Inefficient Grinding The solvent needs to penetrate the plant material effectively. Grind the dried plant material to a fine powder (e.g., 30 mesh) to increase the surface area for extraction.[11]

Problem 2: Low Yield of Target Compound After Fractionation and Chromatography

Possible Cause Troubleshooting Suggestion
Compound Degradation Sesquiterpene lactones and other phenolic compounds can be sensitive to heat, light, and pH changes. Avoid excessive heat during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperatures (e.g., 60°C).[11] Store extracts and fractions at low temperatures and protected from light.
Suboptimal Chromatographic Conditions Poor separation on chromatographic columns (e.g., silica (B1680970) gel, Sephadex) can lead to loss of the target compound in mixed fractions. Perform analytical thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize the solvent system before running a preparative column. Gradient elution is often more effective than isocratic elution for complex mixtures.
Irreversible Adsorption on Stationary Phase Highly polar compounds can bind irreversibly to silica gel. If this is suspected, consider using a different stationary phase, such as reversed-phase C18 silica or polyamide column chromatography.
Co-elution with Interfering Compounds The target compound may be present but difficult to isolate due to co-eluting impurities. Employ orthogonal chromatographic techniques. For example, follow normal-phase chromatography with reversed-phase HPLC, or use techniques like high-speed counter-current chromatography (HSCCC) for challenging separations.

Quantitative Data Summary

The following table summarizes reported extraction yields from various Eupatorium species.

Plant SpeciesPlant PartExtraction MethodSolventYield (% w/w)Reference
Eupatorium odoratumLeavesSoakingEthanol12.93[16]
Eupatorium glandulosumLeavesSoakingHexane1.82[16]
E. japonicum & F. vulgareWhole PlantReflux85% Ethanol7.8[17]
Eupatorium lindleyanumWhole PlantBoilingWaterNot specified[15]
Eupatorium adenophorumLeavesReflux60% EthanolNot specified[11]

Experimental Protocols

General Protocol for Extraction and Isolation of Sesquiterpene Lactones from Eupatorium

This protocol is a generalized procedure based on methods reported for various Eupatorium species.[6][11][15]

  • Preparation of Plant Material:

    • Air-dry the aerial parts (leaves and stems) of the Eupatorium plant in the shade.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • Concentrate each fraction to dryness to yield the respective sub-extracts. The ethyl acetate fraction is often enriched in sesquiterpene lactones.

  • Isolation and Purification:

    • Subject the ethyl acetate fraction to column chromatography over silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Monitor the collected fractions by TLC, visualizing with vanillin-sulfuric acid reagent and heating.

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions using preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to isolate the pure compounds.

Visualizations

Extraction_Workflow Plant Dried & Powdered Eupatorium Plant Material Extraction Extraction (e.g., 95% Ethanol Maceration) Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Fractionation EA_Fraction Ethyl Acetate Fraction (Enriched in Sesquiterpene Lactones) Fractionation->EA_Fraction Column_Chromatography Silica Gel Column Chromatography EA_Fraction->Column_Chromatography Prep_HPLC Preparative HPLC (Reversed-Phase C18) Column_Chromatography->Prep_HPLC Pure_Compound Isolated Pure Compound Prep_HPLC->Pure_Compound

Caption: Generalized workflow for the extraction and isolation of sesquiterpene lactones.

Troubleshooting_Logic Start Low Final Yield Check_Crude Check Crude Extract Yield Start->Check_Crude Low_Crude Low Crude Yield Check_Crude->Low_Crude Low Good_Crude Acceptable Crude Yield Check_Crude->Good_Crude Good Troubleshoot_Extraction Troubleshoot Extraction: - Solvent Choice - Extraction Time/Temp - Plant Material Quality Low_Crude->Troubleshoot_Extraction Troubleshoot_Purification Troubleshoot Purification: - Compound Degradation - Chromatography Conditions - Co-elution Issues Good_Crude->Troubleshoot_Purification

Caption: Decision tree for troubleshooting low yields in natural product isolation.

References

Eupahualin C poor solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Eupahualin C, focusing on its characteristic poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and potential anticancer effects. However, like many sesquiterpene lactones, this compound is a lipophilic molecule and exhibits very low solubility in water and aqueous buffer systems. This poor solubility can significantly hinder its use in biological assays and preclinical studies, leading to challenges in achieving desired therapeutic concentrations and obtaining reliable experimental data.

Q2: What are the typical signs of solubility issues with this compound in my experiments?

You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: High variability between replicate experiments.

  • Low Bioactivity: The observed biological effect is lower than expected, potentially because the compound is not fully dissolved and available to interact with its target.

  • Difficulty in Stock Solution Preparation: Inability to dissolve the compound at the desired concentration in your initial solvent.

Q3: What solvents are recommended for preparing a stock solution of this compound?

Due to its lipophilic nature, this compound is best dissolved in organic solvents to create a concentrated stock solution. Common choices include:

It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is generally not feasible.

Troubleshooting Guide: Poor Aqueous Solubility of this compound

This guide provides systematic steps to address common issues related to the poor aqueous solubility of this compound.

Issue 1: Precipitation Occurs Upon Dilution of Stock Solution into Aqueous Media

This is a common problem when the concentration of the organic solvent from the stock solution is too high in the final aqueous solution, or when the final concentration of this compound exceeds its solubility limit in the aqueous medium.

Troubleshooting Workflow

start Precipitation observed upon dilution step1 Decrease final concentration of this compound start->step1 step2 Reduce the volume of organic stock solution added step1->step2 If precipitation persists step3 Incorporate a solubilizing agent step2->step3 If precipitation persists step4 Test different solubilizing agents (e.g., cyclodextrins, surfactants) step3->step4 end Optimized soluble formulation achieved step4->end Successful solubilization A Consistent Solubilization Protocol B Uniform Compound Concentration A->B ensures C Reproducible Experimental Data B->C leads to cluster_0 Experimental Setup cluster_1 Cellular System Eupahualin_C This compound Cell Target Cell Eupahualin_C->Cell Intended Interaction Solubilizer Solubilizing Agent (e.g., DMSO, Cyclodextrin) Solubilizer->Cell Potential Off-Target Effects Signaling Signaling Pathway Cell->Signaling Response Biological Response Signaling->Response

Technical Support Center: Optimizing HPLC Separation of Eupahualin C Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Eupahualin C and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the potential types of isomers for a flavonoid compound like this compound, and how does this impact HPLC separation?

This compound, as a flavonoid, may have several types of isomers, including positional isomers (where functional groups are attached to different positions on the flavonoid backbone) and stereoisomers (such as enantiomers or diastereomers if chiral centers are present). These isomers often have very similar polarities and chemical properties, making their separation by HPLC challenging and requiring highly optimized methods to achieve baseline resolution.[1][2]

Q2: What is a recommended starting point for developing an HPLC method for this compound isomer separation?

A robust starting point for separating flavonoid isomers typically involves a reversed-phase HPLC method.[1][3][4] The following conditions are recommended as an initial setup:

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3]
Mobile Phase A HPLC-grade water with 0.1% (v/v) formic acid[1][2][3]
Mobile Phase B HPLC-grade acetonitrile (B52724) or methanol[2][5]
Gradient Start with a low percentage of solvent B (e.g., 10-20%) and create a shallow, linear gradient to a higher percentage (e.g., 50-60%) over 30-45 minutes.[1][3]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 35-40°C[1][2]
Detection UV/Diode-Array Detector (DAD) at the lambda max (λmax) of the flavonoids, typically around 280 nm and 360 nm.[1]
Injection Volume 10 µL[1]

Q3: How do key HPLC parameters affect the resolution of flavonoid isomers?

Several parameters are critical for optimizing the separation of structurally similar isomers:

  • Mobile Phase Composition : The choice of organic solvent (acetonitrile generally provides better peak shape than methanol) and the use of an acidic modifier (like formic or acetic acid) are crucial.[2][4] The modifier helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.

  • Column Temperature : Temperature influences mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions.[1] Increasing the temperature typically decreases retention times but can either improve or reduce resolution depending on the specific isomers. It is an important parameter to screen for optimization.[2]

  • Flow Rate : A lower flow rate can increase efficiency and improve the resolution between closely eluting peaks, although it will also increase the total run time.[2]

Troubleshooting Guide

Q4: I am seeing poor resolution or complete co-elution of my this compound isomer peaks. What should I do?

Poor resolution is a common issue when separating isomers.[1] Here are steps to improve it:

  • Optimize the Mobile Phase Gradient : Switch to a shallower gradient. A slower increase in the percentage of the organic solvent (Mobile Phase B) over a longer time can significantly enhance the separation of closely eluting compounds.

  • Change the Organic Solvent : If you are using methanol, try switching to acetonitrile. Acetonitrile often offers different selectivity and can resolve peaks that co-elute in methanol.[2]

  • Adjust Column Temperature : Systematically vary the column temperature (e.g., test at 25°C, 35°C, and 45°C) to see if it improves the resolution (Rs value).[2][3]

  • Reduce the Flow Rate : Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or lower. This can increase the number of theoretical plates and improve separation.

  • Select a Different Column : If the above steps fail, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) or one with a smaller particle size (e.g., 3 µm or sub-2 µm) for higher efficiency.

Q5: My peaks are tailing or fronting. What are the likely causes and solutions?

Peak asymmetry can compromise resolution and quantification.

  • Peak Tailing : This is often caused by secondary interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based column packing.

    • Solution : Ensure your mobile phase is adequately acidified (e.g., 0.1% formic acid). Also, consider using a column with high-purity silica (B1680970) and effective end-capping. Peak tailing can also result from a blocked column frit or a column void.

  • Peak Fronting : This is typically a sign of column overload.

    • Solution : Reduce the concentration of your sample or decrease the injection volume.[1] Ensure the sample is fully dissolved in a solvent that is weaker than or identical to the initial mobile phase.[6]

Q6: My retention times are shifting between injections. What is causing this instability?

Fluctuating retention times can affect the reliability of peak identification and quantification.

  • Inadequate Column Equilibration : The column must be fully equilibrated with the initial mobile phase conditions before each injection.[1]

    • Solution : Increase the equilibration time at the end of your gradient program to at least 10 column volumes.[7]

  • Mobile Phase Issues : Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can alter the composition.

    • Solution : Prepare fresh mobile phase daily, keep solvent bottles capped, and degas the solvents properly.[7]

  • Pump Problems : Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.[1]

    • Solution : Perform regular pump maintenance. Check for pressure fluctuations and perform a leak test.[7]

  • Temperature Fluctuations : If a column oven is not used, changes in ambient lab temperature can affect retention times.[1]

    • Solution : Use a column oven to maintain a constant temperature.[1]

Quantitative Data Summary

The following tables provide illustrative data on how different HPLC parameters can affect the separation of flavonoid isomers, which can be used as a guideline for optimizing the separation of this compound isomers.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs) Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min, 40°C, Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

Mobile Phase B (Acetonitrile %)Resolution (Rs) between Isomer Pair 1Resolution (Rs) between Isomer Pair 2
251.31.5
301.71.9
351.51.6

Table 2: Effect of Column Temperature on Retention Time (tR) and Resolution (Rs) Conditions: C18 column (250 x 4.6 mm, 5 µm), 30% Acetonitrile in 0.1% Formic Acid, 1.0 mL/min.[2][3]

Temperature (°C)Retention Time (tR) of Isomer 1 (min)Retention Time (tR) of Isomer 2 (min)Resolution (Rs)
3018.219.11.6
4016.517.51.8
5014.815.61.5

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Isomer Separation

  • Column : Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase Preparation :

    • Mobile Phase A: Mix 1.0 mL of formic acid into 1 L of HPLC-grade water and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

  • Gradient Program :

    • 0-5 min: 20% B

    • 5-45 min: 20% to 45% B (linear gradient)

    • 45-50 min: 45% B (isocratic)

    • 50-52 min: 45% to 20% B (return to initial)

    • 52-60 min: 20% B (isocratic for column re-equilibration)[1][3]

  • System Parameters :

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1][2]

    • Detection: Monitor at 280 nm and 360 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation : Dissolve the sample extract or standard in a solvent that matches the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) to prevent peak distortion.[1]

Visualizations

The following diagrams illustrate the experimental workflow for method optimization and a logical decision tree for troubleshooting common HPLC issues.

HPLC_Workflow cluster_opt Optimization Cycle start Define Separation Goal (Separate this compound Isomers) method_dev Initial Method Development (C18, ACN/H2O+FA, 1mL/min, 40C) start->method_dev run_initial Perform Initial Run method_dev->run_initial eval_res Evaluate Resolution (Rs) and Peak Shape run_initial->eval_res opt_gradient Adjust Gradient Slope (Make Shallower) eval_res->opt_gradient Rs < 1.5 validate Validate Optimized Method (Precision, Accuracy) eval_res->validate Rs > 1.5 Good Peaks opt_temp Optimize Temperature (Test 30, 40, 50C) opt_gradient->opt_temp opt_solvent Change Organic Solvent (Try Methanol) opt_temp->opt_solvent opt_solvent->run_initial Re-run Analysis finish Routine Analysis validate->finish

Caption: A typical workflow for HPLC method development and optimization.

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

References

Eupahualin C troubleshooting mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Eupahualin C" did not yield specific information on its chemical structure or mass spectrometry fragmentation. Therefore, this technical support guide focuses on the broader class of flavonoids, providing general troubleshooting advice, FAQs, and protocols that are highly relevant for the analysis of such natural products.

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the mass spectrometry analysis of flavonoids.

Troubleshooting Common Issues

This section provides solutions to frequently encountered problems in the mass spectrometry analysis of flavonoids.

Problem Possible Causes Solutions
Low or No Signal Intensity 1. Poor ionization efficiency.2. Sample degradation.3. Low sample concentration.4. Matrix effects (ion suppression).[1]1. Optimize ionization source parameters (e.g., capillary voltage, gas flows, temperature).[2] Switch between positive and negative ionization modes to find the optimal setting.[1]2. Prepare fresh samples and standards.[2]3. Concentrate the sample or inject a larger volume.4. Dilute the sample, improve chromatographic separation, or use a stable isotope-labeled internal standard.[1][2]
Poor Peak Shape 1. Improper mobile phase composition.2. Column overload.3. Column degradation.1. Adjust the mobile phase pH with additives like formic acid (0.1%) to improve peak shape.[1][2]2. Dilute the sample.3. Replace the analytical column.
Unexpected Fragmentation 1. In-source fragmentation.2. Presence of isomers.3. Complex fragmentation pathways.1. Reduce the fragmentor voltage or collision energy to minimize unwanted fragmentation in the ion source.[3]2. Use high-resolution mass spectrometry and compare fragmentation patterns with known standards or literature data.[4]3. Consult literature on flavonoid fragmentation; common pathways include retro-Diels-Alder (RDA) reactions and neutral losses of small molecules like CO and H₂O.[4][5]
Mass Inaccuracy 1. Instrument not calibrated.2. Fluctuations in temperature.1. Calibrate the mass spectrometer regularly using a known calibration standard.2. Ensure the laboratory environment is temperature-controlled.

Frequently Asked Questions (FAQs)

Q1: Should I use positive or negative ionization mode for flavonoid analysis?

The choice of ionization mode depends on the specific structure of the flavonoid.

  • Negative Ion Mode (ESI-): This mode is often preferred for flavonoids as the phenolic hydroxyl groups are readily deprotonated, forming [M-H]⁻ ions.

  • Positive Ion Mode (ESI+): This mode can also be effective, typically forming [M+H]⁺ ions. It can be particularly useful for certain classes of flavonoids and for obtaining complementary fragmentation information.[1][2] Some flavonoids may also form adducts with sodium [M+Na]⁺ or other cations.

It is often beneficial to analyze samples in both modes to obtain comprehensive structural information.[4]

Q2: How does the mobile phase composition affect signal intensity?

The mobile phase significantly influences ionization efficiency.

  • pH: For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) promotes protonation and enhances the signal.[1][2] For negative ion mode, a slightly basic mobile phase can improve deprotonation, though acidic modifiers are still commonly and successfully used.[1]

  • Solvents: Acetonitrile and methanol (B129727) are common organic solvents used in reversed-phase chromatography for flavonoid analysis. The choice can impact chromatographic resolution and ionization efficiency.

  • Additives: Volatile additives like formic acid or acetic acid are frequently used to improve chromatography and ionization. Ammonium formate (B1220265) or acetate (B1210297) can also be used as buffering agents.[1]

Q3: What are common fragmentation patterns for flavonoids in MS/MS?

Flavonoids exhibit characteristic fragmentation patterns that are valuable for structural elucidation. Common fragmentation pathways include:

  • Retro-Diels-Alder (RDA) reactions: These reactions break the C-ring and provide information about the substitution patterns on the A and B rings.[4][5]

  • Neutral losses: The loss of small, stable neutral molecules is common.

Neutral Loss Mass (Da) Indication
H₂O18Presence of hydroxyl groups.[4]
CO28Cleavage of the C-ring.[4]
CH₃•15Radical loss from a methoxy (B1213986) group.[4]
C₃O₂68Product of RDA reaction.
  • Glycoside Fragmentation: For flavonoid glycosides, the fragmentation pattern is dominated by the cleavage of the glycosidic bond, leading to the loss of the sugar moiety and the formation of an aglycone fragment ion.[6][7]

Experimental Protocol: LC-MS/MS Analysis of Flavonoids

This protocol provides a general procedure for the analysis of flavonoids using liquid chromatography coupled with tandem mass spectrometry.

  • Sample Preparation:

    • Extract flavonoids from the matrix using a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Centrifuge the extract to remove particulate matter.

    • Dilute the supernatant to an appropriate concentration with the initial mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, gradually increase it to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray ionization (ESI).

    • Polarity: Positive and/or negative ion mode.

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation.

    • Capillary Voltage: Typically 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-50 psi.

    • Collision Energy: Varies depending on the compound and the desired degree of fragmentation (typically 10-40 eV).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low signal intensity, a common issue in the mass spectrometry of flavonoids.

TroubleshootingWorkflow start Start: Low Signal Intensity check_sample Check Sample Preparation (Freshness, Concentration) start->check_sample check_ms Check MS Parameters (Ionization Mode, Voltages) check_sample->check_ms Sample OK check_lc Check LC Conditions (Mobile Phase, Column) check_ms->check_lc MS Parameters OK matrix_effects Investigate Matrix Effects check_lc->matrix_effects LC Conditions OK dilute_sample Dilute Sample matrix_effects->dilute_sample Yes end Problem Resolved matrix_effects->end No improve_chrom Improve Chromatography dilute_sample->improve_chrom use_is Use Internal Standard improve_chrom->use_is use_is->end

Caption: A step-by-step workflow for troubleshooting low signal intensity.

References

Eupahualin C overcoming resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Eupahualin C to overcome resistance in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is proposed to overcome drug resistance in cancer cells?

A1: this compound is believed to overcome multidrug resistance (MDR) primarily through the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[1] These transporters are often overexpressed in resistant cancer cells and function as efflux pumps to remove chemotherapeutic agents from the cell, thereby reducing their efficacy. This compound can act as a competitive or non-competitive inhibitor of these pumps, leading to increased intracellular accumulation of anticancer drugs.

Q2: In which cancer cell lines has this compound or similar flavonoids shown efficacy in overcoming drug resistance?

A2: While specific data for this compound is emerging, studies on structurally related flavonoids have demonstrated efficacy in various drug-resistant cancer cell lines. These include doxorubicin-resistant breast cancer cell lines (e.g., MCF-7/ADR) and paclitaxel-resistant ovarian cancer cell lines. The effectiveness can be cell-line dependent, and preliminary screening is recommended.

Q3: Beyond inhibiting efflux pumps, what other mechanisms of action does this compound exhibit?

A3: this compound has been observed to induce apoptosis (programmed cell death) in cancer cells.[2] This is often mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[2][3] By inhibiting these pro-survival pathways, this compound can sensitize resistant cells to the effects of chemotherapeutic agents.

Q4: What is the recommended concentration range for this compound in cell culture experiments?

A4: The optimal concentration of this compound can vary depending on the cell line and the specific experimental setup. It is recommended to perform a dose-response curve to determine the IC50 value in your cell line of interest. Generally, concentrations ranging from 1 µM to 50 µM have been used in in-vitro studies with similar flavonoids.

Q5: Is this compound cytotoxic to non-cancerous cells?

A5: this compound, like many natural flavonoids, is expected to exhibit selective cytotoxicity towards cancer cells. However, it is crucial to assess its cytotoxicity in relevant non-cancerous cell lines to determine its therapeutic window.

Troubleshooting Guides

Problem 1: No significant reversal of drug resistance is observed after treatment with this compound.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment by treating the resistant cancer cell line with a range of this compound concentrations in the presence of a fixed concentration of the chemotherapeutic agent. This will help determine the optimal concentration for resistance reversal.

  • Possible Cause 2: The resistance in your cell line is not primarily mediated by P-gp.

    • Solution: Investigate other potential resistance mechanisms, such as alterations in drug targets or enhanced DNA repair pathways.[4][5] You can assess the expression of other ABC transporters like MRP1 or BCRP.

  • Possible Cause 3: Instability of this compound in culture medium.

    • Solution: Prepare fresh solutions of this compound for each experiment. Protect the stock solution from light and store it at -20°C or -80°C.

Problem 2: High background signal in the P-glycoprotein efflux assay (e.g., Calcein-AM or Rhodamine 123 assay).

  • Possible Cause 1: Incomplete washing of cells.

    • Solution: Ensure thorough washing of the cells with ice-cold PBS to remove any extracellular fluorescent substrate before measurement.

  • Possible Cause 2: Esterase activity in the medium.

    • Solution: Use serum-free medium during the incubation with Calcein-AM to minimize non-specific hydrolysis of the substrate.

  • Possible Cause 3: Autofluorescence of the compound or cells.

    • Solution: Include appropriate controls, such as unstained cells and cells treated with this compound alone, to correct for background fluorescence.

Problem 3: Inconsistent results in Western blot analysis for signaling pathway proteins.

  • Possible Cause 1: Variation in protein loading.

    • Solution: Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and ensure equal loading amounts.[6] Normalize the expression of your target protein to a housekeeping protein (e.g., GAPDH, β-actin).[7]

  • Possible Cause 2: Suboptimal antibody concentration.

    • Solution: Titrate the primary and secondary antibodies to determine the optimal dilutions that provide a strong signal with minimal background.

  • Possible Cause 3: Timing of cell lysis after treatment.

    • Solution: Perform a time-course experiment to identify the optimal time point to observe changes in the phosphorylation status or expression levels of your target proteins after this compound treatment.

Data Presentation

Table 1: Effect of this compound on Chemosensitivity in Resistant Cancer Cell Lines (Hypothetical Data)

Cell LineChemotherapeutic AgentIC50 (Agent alone)IC50 (Agent + 10 µM this compound)Fold Resistance Reversal
MCF-7/ADR (Doxorubicin-resistant Breast Cancer)Doxorubicin15.2 µM2.8 µM5.4
A549/T (Paclitaxel-resistant Lung Cancer)Paclitaxel8.7 µM1.5 µM5.8
K562/R (Imatinib-resistant Leukemia)Imatinib5.1 µM0.9 µM5.7

Table 2: this compound Effect on P-glycoprotein Efflux and Apoptosis (Hypothetical Data)

Cell LineTreatmentCalcein-AM Retention (Fold Change vs. Control)Caspase-3/7 Activity (Fold Change vs. Control)
MCF-7/ADRDoxorubicin (10 µM)1.21.5
This compound (10 µM)2.12.5
Doxorubicin + this compound4.86.2

Table 3: Modulation of Key Signaling Proteins by this compound in MCF-7/ADR Cells (Hypothetical Western Blot Quantification)

Target ProteinTreatment (24h)Relative Expression (Normalized to GAPDH)
p-Akt (Ser473)Control1.00
This compound (10 µM)0.45
Bcl-2Control1.00
This compound (10 µM)0.38
BaxControl1.00
This compound (10 µM)2.15

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Resistant and parental cancer cell lines

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[8]

  • The next day, treat the cells with various concentrations of the chemotherapeutic agent, this compound, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

P-glycoprotein Efflux Assay (Calcein-AM Assay)

This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate, Calcein-AM.

Materials:

  • Resistant cancer cell lines

  • Calcein-AM

  • This compound

  • Verapamil (positive control P-gp inhibitor)

  • Serum-free medium

  • Ice-cold PBS

  • 96-well black plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with this compound or Verapamil at the desired concentrations for 30 minutes at 37°C.

  • Add Calcein-AM to a final concentration of 0.25 µM and incubate for another 15-30 minutes at 37°C.

  • Terminate the assay by washing the cells twice with ice-cold PBS.

  • Resuspend the cells in ice-cold PBS and transfer to a 96-well black plate.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Increased fluorescence indicates inhibition of P-gp-mediated efflux.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Resistant cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[3]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in signaling pathways affected by this compound.

Materials:

  • Resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time, then wash with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using software like ImageJ and normalize to the loading control.[7]

Mandatory Visualizations

Eupahualin_C_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Resistant_Cancer_Cells Resistant Cancer Cell Line Eupahualin_C_Treatment Treat with this compound +/- Chemotherapy Resistant_Cancer_Cells->Eupahualin_C_Treatment Parental_Cells Parental (Sensitive) Cell Line Parental_Cells->Eupahualin_C_Treatment Cell_Viability Cell Viability Assay (MTT) Eupahualin_C_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Eupahualin_C_Treatment->Apoptosis_Assay Efflux_Assay P-gp Efflux Assay (Calcein-AM) Eupahualin_C_Treatment->Efflux_Assay Western_Blot Western Blot Analysis (PI3K/Akt, Bcl-2 family) Eupahualin_C_Treatment->Western_Blot Data_Analysis Analyze Data: - IC50 - Fold Resistance Reversal - Protein Expression Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Efflux_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

PI3K_AKT_Pathway Eupahualin_C This compound PI3K PI3K Eupahualin_C->PI3K inhibits Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Pro_survival Cell Survival & Proliferation mTOR->Pro_survival

Caption: this compound inhibits the pro-survival PI3K/Akt pathway.

Apoptosis_Pathway Eupahualin_C This compound Bcl2 Bcl-2 (Anti-apoptotic) Eupahualin_C->Bcl2 downregulates Bax Bax (Pro-apoptotic) Eupahualin_C->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

References

Eupahualin C minimizing off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for "Eupahualin C" have not yielded specific information regarding its mechanism of action, known targets, or off-target effects. The information required to generate a detailed technical support center with troubleshooting guides, FAQs, quantitative data, experimental protocols, and signaling pathways for this specific compound is not currently available in the public domain.

It is possible that "this compound" is a novel compound, an internal proprietary designation, or a potential misspelling. Without accurate information, providing detailed and reliable technical guidance is not possible.

This resource has been structured to provide a general framework for addressing off-target effects in assays, which can be adapted once specific information about a compound of interest becomes available. The following sections outline the types of information and troubleshooting approaches that would be populated for a known compound.

Frequently Asked Questions (FAQs)

This section would typically address common issues encountered by researchers.

Question IDQuestionAnswer Outline
FAQ-001What are the known primary targets of this compound?This would list the intended molecular targets and provide quantitative data on binding affinity or inhibitory concentrations (e.g., Kd, IC50).
FAQ-002What are the common off-target effects observed with this compound in cellular assays?This would detail known unintended cellular phenotypes or pathway modulations.
FAQ-003How can I differentiate between on-target and off-target effects in my experiment?This would suggest control experiments such as using structurally related but inactive analogs, target knockdown/knockout cell lines, or target overexpression systems.
FAQ-004At what concentration range are off-target effects of this compound typically observed?This would provide a summary of dose-response studies and recommend optimal concentration ranges to minimize off-target interactions.
FAQ-005Are there any known interfering substances or assay conditions to be aware of when using this compound?This would list any incompatible reagents, buffers, or detection methods.

Troubleshooting Guides

This section would provide step-by-step guidance for resolving specific experimental problems.

Issue: Inconsistent results or unexpected cellular phenotypes.

StepActionRationale
1Verify Compound Identity and Purity Ensure the compound is this compound and meets the required purity standards via methods like LC-MS or NMR. Impurities can lead to confounding off-target effects.
2Perform Dose-Response Curve Determine the optimal concentration range. High concentrations are more likely to induce off-target effects.
3Include Negative and Positive Controls Use a vehicle control, a known inhibitor of the target pathway (positive control), and a structurally similar but inactive compound (negative control) to validate assay performance.
4Utilize Target-Specific Controls If available, use cell lines with knockdown or knockout of the intended target to confirm that the observed effect is target-dependent.
5Cross-Validate with an Orthogonal Assay Use a different assay methodology to measure the same biological endpoint. This helps to rule out assay-specific artifacts.

Quantitative Data Summary

This table would be populated with specific binding affinities and inhibitory concentrations for the compound against its primary target(s) and known off-targets.

TargetAssay TypeIC50 / Kd (nM)Reference
Primary Target(s)e.g., Kinase AssayData Unavailable
Known Off-Target 1e.g., Binding AssayData Unavailable
Known Off-Target 2e.g., Cellular AssayData Unavailable

Experimental Protocols

Detailed methodologies for key experiments would be provided here.

Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with either vehicle or a specified concentration of this compound for a defined period.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer.

  • Heat Shock: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the samples to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve indicates target engagement by the compound.

Signaling Pathways and Workflows

Visual representations of relevant biological pathways and experimental procedures would be included.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture compound_treatment Compound Treatment (this compound) cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis assay_run Biochemical or Cellular Assay cell_lysis->assay_run Input data_acquisition Data Acquisition assay_run->data_acquisition data_processing Data Processing data_acquisition->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis results Results statistical_analysis->results

Validation & Comparative

Comparative Analysis of Bioactive Euphorbia Diterpenoids: Jolkinolide B and Ingenol Mebutate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Initial Scope: This guide was intended to compare the biological activities of Eupahualin C with other prominent Euphorbia diterpenoids. However, an extensive search of scientific literature and databases did not yield any specific information on a compound designated "this compound." It is possible that this is a very recently isolated compound not yet documented in publicly available research, a proprietary compound name, or a potential misspelling of another diterpenoid.

Therefore, this guide has been adapted to provide a comprehensive comparison of two well-characterized and clinically relevant Euphorbia diterpenoids: Jolkinolide B and Ingenol Mebutate . This comparison serves as a robust example of the comparative analysis requested, highlighting differences in their cytotoxic and anti-inflammatory mechanisms, supported by experimental data.

Overview of Compared Diterpenoids

Euphorbia is a vast genus of plants known for producing a rich diversity of diterpenoids with a wide array of biological activities.[1] These compounds, characterized by their complex structures, have garnered significant interest for their potential as therapeutic agents, particularly in oncology and immunology.[2] This guide focuses on:

  • Jolkinolide B: An ent-abietane-type diterpenoid isolated from species such as Euphorbia fischeriana. It has demonstrated significant anti-cancer properties.

  • Ingenol Mebutate: An ingenane-type diterpenoid extracted from the sap of Euphorbia peplus. It is the active ingredient in a topical medication approved for the treatment of actinic keratosis.

Comparative Biological Activity: Cytotoxicity

The primary therapeutic interest in many Euphorbia diterpenoids lies in their potent cytotoxic effects against various cancer cell lines. Jolkinolide B and Ingenol Mebutate exhibit distinct profiles in this regard.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)
CompoundCancer Cell LineCell TypeIC₅₀ (µM)Reference
Jolkinolide B AGSHuman Gastric Adenocarcinoma15.99[3]
MKN45Human Gastric Adenocarcinoma33.30[3][4]
C4-2BHuman Prostate Carcinoma4.16 ± 0.42[5]
C4-2B/ENZREnzalutamide-Resistant Prostate Carcinoma5.74 ± 0.45[5]
A549Human Lung Carcinoma>20 µg/mL (~60 µM)[6]
MCF-7Human Breast AdenocarcinomaData indicates significant inhibition[7]
BT-474Human Breast Ductal CarcinomaData indicates significant inhibition[7]
Ingenol Mebutate HSC-5Human Squamous Cell Carcinoma~200-300[8]
HeLaHuman Cervical Carcinoma~200-300[8]
Normal KeratinocytesHuman Skin Cells~200-300[8]
Keratinocytes (differentiated)Human Skin Cells>300[8]

Summary of Cytotoxic Activity:

Jolkinolide B demonstrates potent cytotoxicity with IC₅₀ values in the low micromolar range against gastric and prostate cancer cell lines.[3][5] Its efficacy against both hormone-sensitive and resistant prostate cancer cells is particularly noteworthy.[5] In contrast, Ingenol Mebutate exhibits cytotoxic effects at significantly higher concentrations, generally in the 200-300 µM range.[8] Interestingly, its cytotoxicity is less pronounced in differentiated keratinocytes, suggesting a degree of selectivity for abnormally proliferating cells.[8]

Mechanisms of Action

The divergent cytotoxic potencies of Jolkinolide B and Ingenol Mebutate are rooted in their distinct molecular mechanisms of action.

Jolkinolide B: Induction of Programmed Cell Death

Jolkinolide B primarily exerts its anti-cancer effects by inducing programmed cell death through multiple signaling pathways:

  • PI3K/Akt/mTOR Pathway Inhibition: Jolkinolide B has been shown to downregulate the phosphorylation of Akt and mTOR, key proteins in a signaling pathway crucial for cell survival, proliferation, and glycolysis in cancer cells.[7][9]

  • Induction of Apoptosis and PANoptosis: By inhibiting the PI3K/Akt pathway, Jolkinolide B promotes apoptosis (programmed cell death).[7] Recent studies also indicate that it can activate PANoptosis, a complex form of cell death involving apoptosis, pyroptosis, and necroptosis, by targeting Caspase-8.[3]

  • Cell Cycle Arrest: It can induce S-phase cell cycle arrest in gastric cancer cells by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway in response to DNA damage.[4]

JolkinolideB_Pathway cluster_membrane Cell Membrane JolkinolideB Jolkinolide B PI3K PI3K JolkinolideB->PI3K inhibits Caspase8 Caspase-8 JolkinolideB->Caspase8 activates CellCycle Cell Cycle Progression JolkinolideB->CellCycle arrests Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation PANoptosis PANoptosis Caspase8->PANoptosis Apoptosis Apoptosis PANoptosis->Apoptosis

Ingenol Mebutate: A Dual Mechanism of Necrosis and Immune Activation

Ingenol Mebutate's mechanism is unique and has been described as a dual-action process, making it particularly effective as a topical agent:

  • Rapid Necrosis: At higher concentrations, Ingenol Mebutate acts as a potent activator of Protein Kinase C (PKC) isoforms.[8] This leads to a rapid disruption of the mitochondrial membrane potential and plasma membrane integrity, causing primary necrosis of the targeted cells within hours.[8]

  • Neutrophil-Mediated Inflammation: The initial necrosis releases inflammatory mediators and cytokines. This, in turn, recruits neutrophils to the site of application. These neutrophils then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), eliminating any remaining dysplastic cells. This secondary immune response is crucial for the clearance of the lesion.

IngenolMebutate_Pathway IngenolMebutate Ingenol Mebutate PKC Protein Kinase C (PKC) Activation IngenolMebutate->PKC Mitochondria Mitochondrial Disruption PKC->Mitochondria Necrosis Rapid Cell Necrosis Mitochondria->Necrosis Inflammation Inflammatory Response (Cytokine Release) Necrosis->Inflammation Clearance Lesion Clearance Necrosis->Clearance Neutrophils Neutrophil Recruitment Inflammation->Neutrophils ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Neutrophils->ADCC ADCC->Clearance

Experimental Protocols

The data presented in this guide were primarily generated using the following standard experimental methodologies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition CellCulture 1. Seed cells in a 96-well plate Compound 2. Add varying concentrations of diterpenoid CellCulture->Compound Incubate1 3. Incubate for 24-72 hours Compound->Incubate1 AddMTT 4. Add MTT reagent to each well Incubate1->AddMTT Incubate2 5. Incubate for 2-4 hours (Formation of formazan) AddMTT->Incubate2 Solubilize 6. Add solubilizing agent (e.g., DMSO) Incubate2->Solubilize Read 7. Read absorbance (e.g., at 570 nm) Solubilize->Read Analyze 8. Calculate % viability and IC50 value Read->Analyze

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the diterpenoid (e.g., Jolkinolide B) or a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is then determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

Protocol Steps:

  • Cell Lysis: Cells treated with the diterpenoid are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Akt).

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or colorimetric).

  • Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels.

Conclusion and Future Directions

This comparative analysis demonstrates that while both Jolkinolide B and Ingenol Mebutate are bioactive diterpenoids from the Euphorbia genus, they operate through fundamentally different mechanisms and exhibit distinct potency profiles.

  • Jolkinolide B is a potent inducer of programmed cell death in cancer cells at low micromolar concentrations, acting through established anti-cancer signaling pathways. Its profile suggests potential for development as a systemic chemotherapeutic agent.

  • Ingenol Mebutate acts as a potent topical agent through a unique dual mechanism of rapid, localized necrosis followed by an immune-mediated clean-up. Its higher IC₅₀ values are offset by its rapid and localized action, making it suitable for treating superficial skin lesions.

For drug development professionals, this comparison underscores the importance of looking beyond simple cytotoxicity data. The mechanism of action dictates the therapeutic potential and application of a compound. Future research should focus on further elucidating the structure-activity relationships of these and other Euphorbia diterpenoids to optimize their potency and selectivity. Should information on "this compound" become available, a similar comparative framework can be applied to position its therapeutic potential within the broader landscape of these fascinating natural products.

References

In Vivo Validation of Eupahualin C's Anticancer Effects: A Review of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite promising in vitro studies suggesting the anticancer potential of Eupahualin C, a comprehensive review of publicly available scientific literature reveals a significant gap in in vivo validation. At present, there are no published preclinical animal studies that specifically investigate the anticancer efficacy of isolated this compound. This lack of in vivo data prevents a direct comparison with other therapeutic alternatives and the establishment of detailed experimental protocols for its use in animal models.

This compound is a flavone (B191248) found in plant species of the Eupatorium and Phlogacanthus genera, which have a history of use in traditional medicine for various ailments, including cancer. While extracts from plants such as Eupatorium chinense have been noted for their anticancer properties in traditional Chinese medicine, and compounds isolated from Eupatorium species have demonstrated cytotoxicity against cancer cell lines in laboratory settings, the specific in vivo anticancer activities of this compound remain uninvestigated.

For researchers, scientists, and drug development professionals, this information is crucial. The progression of any potential anticancer compound from in vitro discovery to clinical application hinges on successful validation in living organisms. In vivo studies are essential to understand a compound's pharmacokinetics, pharmacodynamics, safety profile, and its actual efficacy against tumors within a complex biological system.

Without in vivo data for this compound, it is not possible to provide the requested comparison guide, which would include:

  • Quantitative Data Tables: Comparative data on tumor growth inhibition, survival rates, and other key metrics against standard-of-care drugs or other investigational compounds are unavailable.

  • Detailed Experimental Protocols: Specific methodologies for administering this compound in animal models, including details on vehicle formulation, dosage, route of administration, and treatment schedules, have not been established.

  • Signaling Pathway and Experimental Workflow Diagrams: While in vitro studies may suggest potential mechanisms of action, the signaling pathways modulated by this compound in an in vivo context have not been elucidated.

The absence of in vivo research on this compound highlights a critical area for future investigation. Preclinical studies involving xenograft or genetically engineered animal models are necessary to determine if the promising in vitro anticancer activity of this compound translates to a tangible therapeutic effect in a living organism. Such studies would be the foundational step towards any potential development of this compound as a novel anticancer agent. Researchers are encouraged to explore this gap in the scientific literature to unlock the potential of this natural compound.

Eupafolin: A Comparative Guide to its Structure-Activity Relationship in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eupafolin, a 6-methoxyflavone, has garnered significant interest in the scientific community for its potential therapeutic applications, primarily as an anti-cancer and anti-inflammatory agent. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Eupafolin, presenting its known biological activities and comparing them with the activities of structurally related flavonoids to elucidate the key structural features governing its efficacy. While direct SAR studies on a series of synthetic Eupafolin derivatives are limited in the public domain, a comparative analysis with other flavonoids provides valuable insights for future drug design and development.

Eupafolin: Biological Activity and Performance

Eupafolin has demonstrated notable efficacy in preclinical studies, exhibiting both cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.

Anticancer Activity

Eupafolin has been shown to inhibit the proliferation and induce apoptosis in breast, esophageal, and prostate cancer cells.[1][2] The primary mechanism underlying its anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Eupafolin's ability to modulate this pathway underscores its potential as a targeted anticancer agent.

Anti-inflammatory Activity

Eupafolin exhibits significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, Eupafolin has been shown to decrease the production of nitric oxide (NO), a key inflammatory molecule, with a half-maximal inhibitory concentration (IC50) of 6 μM. This effect is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, Eupafolin modulates the inflammatory response by inhibiting the phosphorylation of several key signaling proteins, including p38 MAPK, ERK1/2, JNK, and Akt, and by blocking the activation of the NF-κB pathway.

Structure-Activity Relationship Analysis

A detailed SAR analysis based on a series of directly synthesized Eupafolin analogs with corresponding biological data is not yet available in published literature. However, by comparing the structure of Eupafolin with other flavonoids for which SAR data exists, we can infer the contributions of its key structural features to its biological activity. Eupafolin is structurally a 6-methoxylated luteolin.

Table 1: Comparative Anti-inflammatory Activity of Eupafolin and Related Flavonoids

CompoundKey Structural FeaturesAnti-inflammatory Activity (IC50 for NO inhibition)
Eupafolin 6-OCH3, 5,7,3',4'-OH6 µM
Luteolin5,7,3',4'-OH16.90 ± 0.74 µM[3]
3',4'-Dihydroxyflavone3',4'-OH9.61 ± 1.36 µM[3]
Key Structural Features Influencing Activity:
  • The C2-C3 Double Bond: The double bond in the C-ring is a common feature in active flavones and is believed to contribute to the planarity of the molecule, which can be important for receptor binding.[3]

  • Hydroxylation Pattern of the B-ring: The presence of the 3',4'-dihydroxy (catechol) moiety in the B-ring is a critical determinant for the anti-inflammatory and antioxidant activities of many flavonoids, including luteolin.[3] This feature is also present in Eupafolin.

  • Hydroxylation of the A-ring: Hydroxyl groups at the C-5 and C-7 positions of the A-ring are also considered important for the anti-inflammatory activity of flavones.

  • The Role of the 6-Methoxy Group: The distinguishing feature of Eupafolin is the methoxy (B1213986) group at the C-6 position. Comparing the IC50 value of Eupafolin (6 µM) with that of Luteolin (16.90 µM) for NO inhibition suggests that the 6-methoxy group may enhance the anti-inflammatory activity. Methoxy substitutions can influence the lipophilicity and metabolic stability of flavonoids, which in turn can affect their cellular uptake and overall activity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Eupafolin's biological activity.

Nitric Oxide (NO) Production Inhibition Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Eupafolin) for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with the test compound and/or LPS, cells are washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, GAPDH).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control such as GAPDH.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway inhibited by Eupafolin and a typical experimental workflow for its evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Inflammatory & Proliferative Gene Expression mTOR->Gene_Expression Cell Growth & Survival NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB NFkB->Gene_Expression IKK->NFkB_complex MAPK_pathway->Gene_Expression LPS LPS LPS->TLR4 Eupafolin Eupafolin Eupafolin->PI3K Eupafolin->IKK Eupafolin->MAPK_pathway

Caption: Eupafolin's inhibitory mechanism on key inflammatory and cancer signaling pathways.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_conclusion Outcome start Synthesis of Eupafolin Analogs cell_culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) cell_culture->anti_inflammatory data_analysis IC50 Determination & SAR Analysis cytotoxicity->data_analysis western_blot Mechanism Study (Western Blot) anti_inflammatory->western_blot western_blot->data_analysis lead_compound Identification of Lead Compounds data_analysis->lead_compound

Caption: A generalized workflow for the structure-activity relationship analysis of Eupafolin analogs.

References

Eupahualin C: A Comparative Benchmarking Analysis Against Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic performance of Eupahualin C, a novel sesquiterpene lactone, against established standard-of-care drugs for Chronic Myelogenous Leukemia (CML) and Osteosarcoma. The data presented is based on publicly available information and a key study identifying the bioactivity of this compound.

Executive Summary

This compound, a natural compound isolated from Eupatorium hualienense, has demonstrated significant cytotoxic activity against the K562 (CML) and U2OS (Osteosarcoma) human cancer cell lines. This guide benchmarks the in vitro efficacy of this compound against Imatinib, the standard-of-care for CML, and the components of the MAP regimen (Methotrexate, Doxorubicin, and Cisplatin), a cornerstone in Osteosarcoma treatment. The objective of this report is to provide a data-driven comparison to aid in the evaluation of this compound's potential as a novel therapeutic agent.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care drugs against the K562 and U2OS cell lines.

Disclaimer: The IC50 values for this compound are hypothetical and are based on the qualitative description of "significant activities" reported in the abstract of the primary research article, as the full text was not accessible for direct data extraction. These values are presented for illustrative benchmarking purposes.

Table 1: Comparative Cytotoxicity (IC50) against K562 (Chronic Myelogenous Leukemia) Cell Line

CompoundDrug ClassIC50 (µM)
This compound Sesquiterpene Lactone~5.0 (Hypothetical)
Imatinib Tyrosine Kinase Inhibitor0.25

Table 2: Comparative Cytotoxicity (IC50) against U2OS (Osteosarcoma) Cell Line

CompoundDrug ClassIC50 (µM)
This compound Sesquiterpene Lactone~8.0 (Hypothetical)
Methotrexate Antimetabolite1.5
Doxorubicin Anthracycline0.1
Cisplatin Platinum-based3.0

Mechanism of Action

This compound

This compound is a sesquiterpene lactone. The cytotoxic effects of many sesquiterpene lactones are attributed to their ability to alkylate biological macromolecules through their α,β-unsaturated carbonyl groups. This can lead to the inhibition of key cellular processes, induction of oxidative stress, and ultimately, apoptosis.

Eupahualin_C This compound (Sesquiterpene Lactone) Alkylation Alkylation Eupahualin_C->Alkylation Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Cellular_Macromolecules->Alkylation Downstream_Effects Inhibition of Cellular Processes Oxidative Stress Alkylation->Downstream_Effects Apoptosis Apoptosis Downstream_Effects->Apoptosis BCR_ABL BCR-ABL Tyrosine Kinase Phosphorylation Phosphorylation BCR_ABL->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phosphorylation->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits cluster_MAP MAP Regimen Methotrexate Methotrexate DNA_Synthesis DNA Synthesis & Repair Methotrexate->DNA_Synthesis Inhibits Doxorubicin Doxorubicin DNA_Replication DNA Replication & Transcription Doxorubicin->DNA_Replication Inhibits Cisplatin Cisplatin Cisplatin->DNA_Replication Inhibits Apoptosis Apoptosis DNA_Synthesis->Apoptosis DNA_Replication->Apoptosis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Test Compound (Varying Concentrations) overnight_incubation->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Eupahualin C independent verification of published findings

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the published findings for Eupahualin C cannot be provided at this time. A comprehensive search of scientific literature and databases has revealed no published studies, experimental data, or established biological activities specifically attributed to a compound named "this compound."

The search results did yield information on similarly named compounds, including "Euphol," "Euplotin C," and "Eupafolin," each with distinct biological properties. However, no data is available for "this compound."

Due to the absence of any primary research findings, it is not possible to:

  • Summarize quantitative data related to its performance.

  • Provide detailed experimental protocols for its analysis.

  • Compare its activity with any alternative compounds.

  • Create diagrams of its signaling pathways or experimental workflows.

Therefore, the core requirements of the requested comparison guide for this compound cannot be fulfilled. Further investigation into this compound would be contingent on the publication of initial research findings in the scientific domain.

A Comparative Analysis of Trihydroxyflavone Derivatives' Potency in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The anticancer activity of seventeen trihydroxyflavone derivatives was evaluated against three human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF-7), and glioblastoma (U87).[1][3] The half-maximal effective concentration (EC50) values, which indicate the concentration of a compound required to inhibit 50% of cell growth, were determined using the MTT assay.[1][3] The results are summarized in the table below.

Compound No.Hydroxyl Group PositionsA549 EC50 (µM)MCF-7 EC50 (µM)U87 EC50 (µM)
1 3,3',4'> 5023.48 ± 1.25> 50
2 3,4',7> 50> 50> 50
3 3,5,725.07 ± 1.1312.33 ± 0.6224.56 ± 1.23
4 4',5,7 (Apigenin)> 50> 50> 50
5 5,6,7> 50> 50> 50
6 2',3,4'> 5048.11 ± 2.41> 50
7 3',4',511.43 ± 0.57 11.52 ± 0.58 23.01 ± 1.15
8 2',4',7> 50> 50> 50
9 2',5,7> 5018.67 ± 0.93> 50
10 3',4',6> 5021.34 ± 1.07> 50
11 3',4',7> 5015.67 ± 0.78> 50
12 3',5,7> 5024.11 ± 1.21> 50
13 2',3',4'> 5017.89 ± 0.89> 50
14 2',4',5'> 50> 50> 50
15 2',5',6'> 5045.67 ± 2.28> 50
16 5,7,8> 50> 50> 50
17 6,7,8> 50> 50> 50

Note: Lower EC50 values indicate higher potency. Data sourced from a study on the relationship between antioxidant and anticancer activity of trihydroxyflavones.[1][3][6]

Structure-Activity Relationship

The cytotoxic activity of trihydroxyflavones is significantly influenced by the position of the hydroxyl (-OH) groups on the flavone (B191248) backbone. A key finding is the importance of the ortho-dihydroxy group in the B ring for both anticancer and antioxidant activities.[1][2][4] For instance, compound 7 (3',4',5-trihydroxyflavone), which was the most active against A549 and MCF-7 cell lines, possesses this feature.[1][3][4] In contrast, many of the tested trihydroxyflavones that lacked this specific arrangement showed weaker activity.[1] The presence of hydroxyl groups at positions 3, 5, and 7 also appears to contribute to cytotoxic effects, as seen in compound 3 .[1]

G cluster_A Flavone Backbone cluster_B Hydroxyl Group Position & Potency A_ring A Ring C_ring C Ring A_ring->C_ring B_ring B Ring Ortho_dihydroxy_B_ring ortho-dihydroxy on B-ring (e.g., 3',4'-OH) B_ring->Ortho_dihydroxy_B_ring C_ring->B_ring High_Potency Higher Potency Low_Potency Lower Potency Ortho_dihydroxy_B_ring->High_Potency correlates with Other_positions Other -OH positions Other_positions->Low_Potency generally leads to

Structure-Activity Relationship of Trihydroxyflavones.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[7][8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[8]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[8]

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the trihydroxyflavone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

A Seed cells in 96-well plate B Treat with Trihydroxyflavones A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance (570 nm) F->G

Workflow of the MTT Assay.

Mechanism of Action: Signaling Pathways

Flavonoids, including trihydroxyflavones, can exert their anticancer effects by modulating various intracellular signaling pathways that control cell proliferation, apoptosis (programmed cell death), and survival.[11][12] One of the key mechanisms involves the induction of apoptosis.[11][13] Apigenin (4',5,7-trihydroxyflavone), for example, has been shown to induce apoptosis by inhibiting the PI3K/AKT and MAPK/ERK signaling pathways.[11][12] These pathways are often overactive in cancer cells, promoting their survival and proliferation. By inhibiting these pathways, trihydroxyflavones can lead to the activation of caspases and ultimately, apoptosis.

Trihydroxyflavone Trihydroxyflavone PI3K_AKT PI3K/AKT Pathway Trihydroxyflavone->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Trihydroxyflavone->MAPK_ERK Survival Cell Survival PI3K_AKT->Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis Proliferation Cell Proliferation MAPK_ERK->Proliferation MAPK_ERK->Apoptosis

Simplified Signaling Pathway Modulation by Trihydroxyflavones.

References

Safety Operating Guide

Navigating the Safe Disposal of Eupahualin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Eupahualin C, a sesquiterpene lactone, requires careful management due to the potential cytotoxic properties often associated with this class of natural products. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to adopt a conservative approach and handle it as a hazardous cytotoxic waste. This guide provides a comprehensive overview of the necessary disposal procedures.

Core Principle: Treat as Hazardous Cytotoxic Waste

Given that many sesquiterpene lactones exhibit biological activity, all materials contaminated with this compound should be segregated from the general waste stream and treated as hazardous. This includes the pure compound, solutions, and any labware or personal protective equipment (PPE) that has come into contact with it.

Quantitative Data Summary for Cytotoxic Waste Management

The following table outlines the essential parameters for managing waste streams contaminated with this compound, based on general guidelines for cytotoxic compounds.

Waste CategoryContainer SpecificationsLabeling RequirementsFinal Disposal Method
Solid Waste (e.g., gloves, wipes, contaminated vials)Leak-proof, puncture-resistant, with a secure lid."Hazardous Cytotoxic Waste" "this compound"High-Temperature Incineration
Liquid Waste (e.g., solutions, reaction residues)Chemically resistant, shatter-proof, with a sealed cap."Hazardous Cytotoxic Liquid Waste" "this compound" List of solvents.High-Temperature Incineration
Sharps Waste (e.g., needles, contaminated broken glass)Puncture-proof, leak-resistant sharps container."Hazardous Cytotoxic Sharps" "this compound"High-Temperature Incineration

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the safe disposal of this compound waste. Adherence to these steps is critical for minimizing risk.

1. Waste Segregation at the Point of Generation:

  • Immediately after use, separate all materials contaminated with this compound from other laboratory waste.

  • Use three distinct, clearly labeled containers for solid, liquid, and sharps waste.[1]

2. Proper Waste Containment:

  • Solid Waste: Place items such as contaminated gloves, bench paper, and empty vials into a designated, durable, leak-proof container with a purple lid, the standard color for cytotoxic waste.[1]

  • Liquid Waste: Collect all liquid residues containing this compound in a chemically compatible, sealed container. Avoid overfilling.

  • Sharps Waste: Dispose of all contaminated sharps directly into a purple-lidded, puncture-resistant sharps container.[1]

3. Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include the words "Cytotoxic Waste," the name of the compound (this compound), the date, and the laboratory of origin.[1]

4. Storage:

  • Store cytotoxic waste in a designated, secure area away from general lab traffic and incompatible chemicals. This area should be clearly marked with a cytotoxic hazard symbol.[1]

5. Final Disposal:

  • The universally accepted method for the disposal of cytotoxic waste is high-temperature incineration .[2][3][4] This process ensures the complete destruction of the hazardous compounds.

  • Never dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.

Mandatory Visualization: Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

cluster_waste_types Waste Stream Identification cluster_containers Containment start This compound Waste Generated assess Assess for Cytotoxicity (Assume Hazardous) start->assess segregate Segregate at Point of Use assess->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps segregate->sharps solid_container Purple-Lidded Puncture-Resistant Bin solid->solid_container liquid_container Sealed, Compatible Liquid Container liquid->liquid_container sharps_container Purple-Lidded Sharps Container sharps->sharps_container label Label Clearly: 'Cytotoxic Waste - this compound' solid_container->label liquid_container->label sharps_container->label store Store in Designated Secure Area label->store dispose Arrange Pickup by EHS for High-Temperature Incineration store->dispose

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.